Product packaging for 1-Ethyl-5-nitro-1H-indazole(Cat. No.:CAS No. 5228-51-3)

1-Ethyl-5-nitro-1H-indazole

Cat. No.: B3042172
CAS No.: 5228-51-3
M. Wt: 191.19 g/mol
InChI Key: OMCQGSFMKUKHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethyl-5-nitro-1H-indazole is a high-purity, N-alkylated indazole derivative of significant interest in medicinal chemistry and drug discovery research. It features an ethyl group on the N1 nitrogen of the 5-nitroindazole scaffold. The compound is supplied with a documented purity of 98% and is characterized by its molecular formula (C9H9N3O2) and molecular weight of 191.19 g/mol . Indazole derivatives are recognized as privileged scaffolds in pharmacology due to their diverse biological activities . The synthetic route to this specific compound involves the alkylation of 5-nitro-1H-indazole with bromoethane, using potassium carbonate as a base and a phase-transfer catalyst, providing a reliable method to obtain the product in good yield . The solid-state structure has been confirmed by X-ray crystallography, which shows that the ethyl group is oriented nearly perpendicular to the plane of the indazolyl moiety . This compound serves as a valuable synthetic intermediate and building block for researchers developing novel molecules, particularly in the exploration of kinase inhibitors and other therapeutically targeted agents . It is essential to note that this product is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of consumer consumption. Researchers should handle this material with appropriate safety precautions, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B3042172 1-Ethyl-5-nitro-1H-indazole CAS No. 5228-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-9-4-3-8(12(13)14)5-7(9)6-10-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCQGSFMKUKHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310022
Record name 1-Ethyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-51-3
Record name 1-Ethyl-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5228-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-5-nitro-1H-indazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, three-dimensional structure, a validated synthesis protocol, and the scientific rationale behind its potential applications, grounding all claims in authoritative data.

Introduction: The Significance of the Nitroindazole Scaffold

Indazole-containing derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core structure of numerous pharmacologically active agents.[1][2] The introduction of a nitro group, as seen in the 5-nitroindazole family, profoundly influences the molecule's electronic properties and reactivity. This modification can enhance biological activity or provide a chemical handle for further functionalization. This compound serves as a quintessential example of this molecular class, offering a platform for the development of novel therapeutics. This document synthesizes crystallographic, synthetic, and reactivity data to serve as a key resource for researchers working with this compound.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 5228-51-3) is a crystalline solid with the molecular formula C₉H₉N₃O₂.[3][4] Its fundamental structure consists of a bicyclic indazole core, with an ethyl group substituted at the N1 position and a nitro group at the C5 position.

Key Structural Features

Crystallographic studies have revealed the precise three-dimensional arrangement of the molecule. The indazolyl moiety is largely planar, but the substituents introduce notable structural torsion. The nitro group is slightly twisted by 4.0° out of the plane of the indazole ring.[3][4][5] In contrast, the ethyl group is oriented nearly perpendicular to the ring, with an N2—N1—C8—C9 torsion angle of 101.4(2)°.[3][4][5] This perpendicular orientation is a critical feature influencing how the molecule packs in a solid state and interacts with biological targets.

cluster_molecule Key Structural Features of this compound Indazole Indazole Ring System (Largely Planar) Nitro Nitro Group (C5) (Twisted 4.0° from plane) Indazole->Nitro Slight Twist Ethyl Ethyl Group (N1) (Perpendicular to plane, 101.4° torsion angle) Indazole->Ethyl Perpendicular Orientation

Caption: Key spatial orientations of substituents on the indazole core.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 5228-51-3[6][7]
Molecular Formula C₉H₉N₃O₂[3][4]
Molecular Weight 191.19 g/mol [3]
Appearance Pale-pink crystals[3][5]
Melting Point 392–394 K (119-121 °C)[3][5]

Crystallographic Analysis and Molecular Packing

In the solid state, this compound molecules arrange into well-defined layers. This assembly is governed by specific intermolecular forces that dictate the crystal's stability and properties.

  • Hydrogen Bonding: Supramolecular chains are formed along the[3] crystal axis, mediated by weak C—H⋯O hydrogen bonds between the indazole ring's C3 proton and an oxygen atom of the nitro group on an adjacent molecule.[3][4]

  • π–π Stacking: The layers interact via offset π–π stacking interactions. These occur between the five-membered and six-membered rings of adjacent molecules, with an inter-centroid distance of 3.591 Å.[3][4] This distance is characteristic of stabilizing π-stacking forces.

Understanding these non-covalent interactions is crucial for predicting the compound's solubility, polymorphism, and its ability to fit into the binding pockets of proteins.

Synthesis and Mechanistic Insights

A reliable and efficient synthesis of this compound has been reported via the N-alkylation of 5-nitro-1H-indazole.[3][4][5] The procedure demonstrates a high yield and provides a straightforward path to the title compound.

G Reactants 5-Nitro-1H-indazole + Bromoethane Conditions Reagents & Conditions: • K₂CO₃ (Base) • TBAI (Catalyst) • DMF (Solvent) • Room Temp, 48h Reactants->Conditions Workup Filtration & Solvent Removal Conditions->Workup Purification Recrystallization (from Ethanol) Workup->Purification Product This compound (70% Yield) Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Boulhaoua et al.[3][4][5]

  • Reaction Setup: To a solution of 5-nitro-1H-indazole (0.5 g, 3 mmol) in 15 mL of N,N-Dimethylformamide (DMF), add potassium carbonate (0.83 g, 6 mmol), bromoethane (0.22 mL, 3 mmol), and a catalytic quantity of tetra-n-butylammonium iodide (TBAI).

  • Reaction Execution: Stir the resulting mixture at room temperature for 48 hours.

  • Workup: Filter the solution to remove inorganic solids. Remove the DMF solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting solid product by recrystallization from ethanol to afford the final compound as pale-pink crystals (yield: 70%).

Mechanistic Rationale
  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the acidic N-H proton of the 5-nitro-1H-indazole, generating the corresponding indazolide anion. This anion is a potent nucleophile.

  • Catalyst (TBAI): Tetra-n-butylammonium iodide serves as a phase-transfer catalyst. It facilitates the transfer of the indazolide anion into the organic phase where it can react with the bromoethane electrophile.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged intermediates formed during this Sₙ2-type reaction.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group.

  • Ring Deactivation: The -NO₂ group strongly deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution: Conversely, this electron withdrawal can make the ring susceptible to nucleophilic aromatic substitution (SₙAr) at positions ortho and para to the nitro group, should a suitable leaving group be present.

  • Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline derivative can be further functionalized through acylation, sulfonylation, or diazotization to build more complex molecular architectures.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the 5-nitroindazole scaffold is a known pharmacophore. Derivatives have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Agents: Various sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been synthesized and shown to possess both antibacterial and antifungal properties.[1]

  • Anticancer Research: The broader indazole class is found in numerous kinase inhibitors and other anticancer agents.[2] The functional handles on this compound make it a valuable intermediate for synthesizing libraries of compounds for screening in oncology programs.

  • Anti-inflammatory Compounds: Indazole-based molecules have also been developed as anti-inflammatory drugs.[1]

Therefore, this compound is best viewed as a strategic building block for the synthesis of more elaborate drug candidates.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles to avoid contact with skin and eyes.[8]

  • Handling Practices: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a well-characterized compound with a defined three-dimensional structure and a reliable synthetic pathway. Its key features—a perpendicular ethyl group, a slightly twisted nitro group, and a molecular packing dominated by hydrogen bonding and π-stacking—provide a deep understanding of its solid-state chemistry. The presence of the versatile nitro group on the privileged indazole scaffold makes this molecule a highly valuable intermediate for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

A Comprehensive Spectroscopic and Structural Guide to 1-Ethyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic characterization of 1-Ethyl-5-nitro-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. For professionals in drug development and chemical research, precise analytical data is paramount for structural verification, quality control, and downstream application. This document serves as a benchmark reference, detailing the synthesis, and the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The methodologies and interpretations are presented with the causality and self-validating logic essential for rigorous scientific practice.

Molecular Structure and Synthesis

The foundational step in any analytical study is the unambiguous confirmation of the target molecule's structure and a reliable method for its synthesis.

Molecular Structure

This compound possesses the molecular formula C₉H₉N₃O₂ . The structure consists of a bicyclic indazole core, functionalized with a nitro group at the 5-position of the benzene ring and an ethyl group at the 1-position of the pyrazole ring. This specific substitution pattern dictates the electronic and, consequently, the spectroscopic properties of the molecule.

Caption: Numbering scheme for this compound.

Synthesis Protocol: N-Alkylation of 5-nitro-1H-indazole

The synthesis of the title compound is reliably achieved via the N-alkylation of 5-nitro-1H-indazole.[1][2] The choice of a phase-transfer catalysis condition is deliberate; it enhances the nucleophilicity of the indazole nitrogen in a heterogeneous mixture, allowing the reaction to proceed efficiently at room temperature.

Methodology:

  • Reactant Preparation: To a solution of 5-nitro-1H-indazole (3 mmol, 0.5 g) in 15 ml of dimethylformamide (DMF), add potassium carbonate (6 mmol, 0.83 g) as a base.

  • Catalyst and Reagent Addition: Add a catalytic amount of tetra-n-butylammonium iodide (TBAI) followed by bromoethane (3 mmol, 0.22 ml).

  • Reaction: Stir the mixture vigorously at room temperature for 48 hours. The TBAI facilitates the transfer of the indazolide anion to the organic phase for reaction with bromoethane.

  • Work-up: Filter the solution to remove the inorganic base. Remove the DMF solvent under reduced pressure.

  • Purification: Purify the resulting solid product by recrystallization from ethanol to yield pale-pink crystals of this compound (yield: ~70%).[1][2]

G A Dissolve 5-nitro-1H-indazole in DMF B Add K2CO3, TBAI, and Bromoethane A->B C Stir at Room Temp (48 hours) B->C D Filter Solution C->D E Remove Solvent (Reduced Pressure) D->E F Recrystallize from Ethanol E->F G Obtain Pure Crystals F->G

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazole derivatives as it can help in observing potentially exchangeable protons, although none are expected in this N-substituted derivative.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.

  • ¹H NMR Acquisition: Data should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[3] A 30° pulse angle with a relaxation delay of 2 seconds and 16 scans is typically sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum should be acquired at 100 MHz or higher. Due to the low natural abundance of ¹³C, a greater number of scans (~1024) is required.[4]

¹H NMR Predicted Data (400 MHz, DMSO-d₆)

The predicted chemical shifts are based on analysis of the parent 5-nitro-1H-indazole and its N-alkylated analogs.[5][6] The powerful electron-withdrawing nitro group at C5 significantly deshields adjacent protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H3~8.45s-
H4~8.90dJ ≈ 2.2
H6~8.30ddJ ≈ 9.3, 2.2
H7~7.95dJ ≈ 9.3
H8 (-CH₂-)~4.50qJ ≈ 7.3
H9 (-CH₃)~1.50tJ ≈ 7.3

Expertise & Causality:

  • H4: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded aromatic proton, appearing far downfield as a doublet due to coupling with H6.[5]

  • H3: The proton at the 3-position is a singlet, as it has no adjacent protons to couple with. Its chemical shift is characteristic of the pyrazole ring in the indazole system.

  • H6 & H7: These protons form a classic ortho-coupled system (J ≈ 9.3 Hz). H6 is further split by a meta-coupling to H4 (J ≈ 2.2 Hz), resulting in a doublet of doublets.[5]

  • Ethyl Group (H8, H9): The ethyl group protons display a characteristic quartet for the methylene (-CH₂-) group coupled to the three methyl protons, and a triplet for the methyl (-CH₃) group coupled to the two methylene protons.

¹³C NMR Predicted Data (100 MHz, DMSO-d₆)

The carbon chemical shifts are highly sensitive to the electronic environment created by the substituents.

Carbon AssignmentPredicted δ (ppm)
C3~136.0
C3a~123.0
C4~118.5
C5~142.5
C6~120.0
C7~111.5
C7a~141.0
C8 (-CH₂-)~45.0
C9 (-CH₃)~14.5

Expertise & Causality:

  • C5: The carbon directly attached to the nitro group is significantly deshielded and will appear furthest downfield among the aromatic carbons.

  • C7a: This is the bridgehead carbon of the pyrazole ring and is also highly deshielded.

  • Ethyl Group (C8, C9): These carbons appear in the characteristic aliphatic region of the spectrum. Techniques like DEPT-135 would be used to confirm the CH₂ as a negative peak and the CH₃ as a positive peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[7]

Experimental Protocol for IR
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the neat solid.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run prior to the sample scan.

Characteristic IR Absorption Bands

The IR spectrum is dominated by absorptions from the nitro group and the aromatic system.[8]

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100-3000Aromatic C-H StretchMedium
~2980-2850Aliphatic C-H StretchMedium
~1530-1515 Asymmetric NO₂ Stretch Strong
~1345-1335 Symmetric NO₂ Stretch Strong
~1610, ~1490Aromatic C=C & C=N StretchMedium
~800-900C-H Out-of-plane BendingStrong

Expertise & Causality: The two most diagnostic peaks in the IR spectrum of this compound are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[5][9] These peaks are a definitive fingerprint for the presence of this functional group. The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further confirms the presence of both the indazole core and the ethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.

Experimental Protocol for MS
  • Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable organic molecules.[10] It provides a clear molecular ion peak and rich fragmentation data.

  • Analysis: A time-of-flight (TOF) or quadrupole analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrum Data
  • Molecular Formula: C₉H₉N₃O₂

  • Exact Mass: 191.0695 g/mol

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 191.

m/z ValueIon AssignmentNotes
191[C₉H₉N₃O₂]⁺ (M⁺)Molecular Ion
162[M - C₂H₅]⁺Loss of the ethyl group
145[M - NO₂]⁺Loss of the nitro group
116[M - C₂H₅ - NO₂]⁺Subsequent loss of nitro from the [M-C₂H₅]⁺ fragment

Expertise & Causality: In EI-MS, the molecular ion will undergo fragmentation based on the weakest bonds. The bond between the indazole N1 and the ethyl group is a likely point of cleavage, leading to a strong peak at m/z 162, corresponding to the stable 5-nitro-indazole cation. Another characteristic fragmentation for nitroaromatic compounds is the loss of the NO₂ radical (46 Da), resulting in a peak at m/z 145.

G A [C9H9N3O2]+• m/z = 191 B [C7H4N3O2]+ m/z = 162 A->B - C2H5• C [C9H9N2]+ m/z = 145 A->C - NO2•

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

References

Solubility of 1-Ethyl-5-nitro-1H-indazole in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Ethyl-5-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in contemporary chemical research. Given the scarcity of published quantitative data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry. We delve into the theoretical underpinnings of solubility, analyzing the interplay of polarity, hydrogen bonding capabilities, and molecular architecture. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for applications ranging from reaction optimization to formulation development. The insights provided herein are intended to guide scientists and drug development professionals in making informed decisions regarding solvent selection, purification strategies, and the advancement of related chemical entities.

Introduction: The Strategic Importance of Solubility

This compound is a substituted indazole derivative. The indazole core is a prevalent scaffold in medicinal chemistry, and modifications such as N-alkylation and nitro-substitution are common strategies to modulate physicochemical and pharmacological properties. An accurate understanding of a compound's solubility is a cornerstone of successful chemical research and development. It is a critical parameter that dictates:

  • Reaction Kinetics and Work-up: The choice of solvent directly impacts reaction rates, equilibrium positions, and the ease of product isolation.

  • Purification and Crystallization: Solubility gradients are the basis for techniques like recrystallization and chromatographic separation.

  • Formulation Science: For drug candidates, aqueous solubility is a primary determinant of bioavailability. A significant portion of new chemical entities exhibit poor solubility, necessitating advanced formulation strategies to ensure therapeutic efficacy.[1][2][3]

This guide will systematically explore the solubility profile of this compound, providing both a theoretical framework and the practical tools for its experimental validation.

Theoretical Principles Governing Solubility

The dissolution of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[4][5][6]

Molecular Structure Analysis of this compound

The solubility behavior of this compound is a direct consequence of its distinct structural motifs:

  • Indazole Ring System: This bicyclic aromatic system is largely nonpolar but contains two nitrogen atoms, introducing some polarity and sites for dipole-dipole interactions.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are excellent hydrogen bond acceptors but cannot act as donors.[7][8] The high polarity of this group significantly influences the molecule's overall dipole moment.[7]

  • Ethyl Group (-CH₂CH₃): This alkyl substituent is nonpolar and contributes to the molecule's lipophilicity. The replacement of the N-H proton of the parent 5-nitroindazole with this ethyl group removes a key hydrogen bond donor site, which is expected to decrease its solubility in protic solvents like water.[9][10]

The Influence of Temperature

For the majority of solid organic compounds, the dissolution process is endothermic, meaning it requires an input of energy to break the crystal lattice forces.[11] Consequently, solubility typically increases with rising temperature.[11][12][13] This relationship is crucial for techniques like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. The magnitude of this temperature dependence varies significantly between compounds.[13][14]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound in common laboratory solvents is predicted below. It is critical to note that these are expert predictions and must be confirmed by empirical measurement using the protocols outlined in Section 4.

Solvent CategoryCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Very Low The highly polar nitro group can interact as a hydrogen bond acceptor, but the lack of a hydrogen bond donor and the presence of the nonpolar aromatic rings and ethyl group limit miscibility, especially in water.[7][8]
Polar Aprotic DMSO, DMF, Acetone, Acetonitrile (ACN)High to Moderate These solvents effectively solvate the polar nitro group via strong dipole-dipole interactions. DMSO and DMF are particularly effective for this class of compounds.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low to Moderate Solubility is expected to be very low in aliphatic solvents like hexane. Moderate solubility may be observed in DCM and Toluene due to interactions with the aromatic indazole core.

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and reproducible methods. The following protocols describe two universally accepted techniques for determining the equilibrium solubility of a solid compound.

Method 1: The Equilibrium "Shake-Flask" Method

Considered the gold standard for thermodynamic solubility, this method measures the concentration of a saturated solution at equilibrium.[15][16]

Causality Behind Experimental Choices: The core principle is to allow the system to reach a thermodynamic minimum, where the chemical potential of the solid solute is equal to that of the dissolved solute. A prolonged incubation with agitation ensures this equilibrium is reached, and subsequent separation of the solid phase allows for precise quantification of the truly dissolved material.[17][18]

Protocol Steps:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Pipette a precise, known volume (e.g., 2.0 mL) of the desired test solvent into each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[18][19]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[15][18]

  • Dilution & Quantification: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of the diluted sample using a validated method such as HPLC-UV or LC-MS/MS.[15][18]

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

  • Self-Validation: Perform the experiment in triplicate to ensure reproducibility.[15] Visually inspect the remaining solid to check for any changes in its physical form (polymorphism), which could affect solubility.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal & Agitate (24-48h at const. T) B->C D Centrifuge / Settle C->D E Filter Supernatant (e.g., 0.45 µm PTFE) D->E F Dilute Filtrate E->F G Quantify by HPLC/LC-MS F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for the Equilibrium Shake-Flask Method.

Method 2: The Solvent Addition (Titration) Method

This is a kinetic method that can provide a rapid estimate of solubility by identifying the "clear point" where a known mass of solute completely dissolves.[20][21]

Causality Behind Experimental Choices: This method operates by systematically decreasing the solute concentration at a constant temperature by adding solvent until the solubility limit is reached.[20] The rate of solvent addition is critical; it must be slow enough to allow for complete dissolution at each stage to avoid overshooting the true clear point.[21]

Protocol Steps:

  • Setup: Place an accurately weighed, small amount of this compound (e.g., 5-10 mg) into a clear glass vial containing a small magnetic stir bar.

  • Titration: Place the vial on a magnetic stir plate and begin vigorous stirring. Using a calibrated pipette or burette, add the test solvent in small, precise increments.

  • Observation: After each addition, allow the system to stir for a moment and observe the solution for any remaining solid particles. The process is continued until the solution becomes completely clear.

  • Endpoint Determination: The total volume of solvent added at the point of complete dissolution (the clear point) is recorded.

  • Calculation: The solubility is calculated as the mass of the solute divided by the total volume of solvent required for dissolution.

Interplay of Structure and Predicted Solubility

The molecular architecture of this compound creates a delicate balance between polar and nonpolar characteristics, which directly governs its interaction with different solvent classes.

Caption: Relationship between molecular features and solubility.

Implications in Research and Drug Development

The predicted poor aqueous solubility of this compound has significant practical consequences. In the context of drug development, it would likely be categorized as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[1][2] This classification necessitates the use of formulation enhancement strategies to achieve adequate bioavailability.[2][22]

Potential strategies that researchers might consider include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.[23]

  • Lipid-Based Formulations: Dissolving the compound in oils or surfactants to improve absorption.[3]

  • Particle Size Reduction: Micronization or nanonization to increase the surface area available for dissolution, as described by the Noyes-Whitney equation.[1]

For synthetic chemists, the predicted solubility profile guides the choice of solvents to ensure homogeneous reaction conditions and informs the selection of solvent/anti-solvent systems for effective purification by recrystallization.

References

A Technical Guide to the Biological Activities of Nitroindazole Derivatives: From Mechanism to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold represents a privileged structure in medicinal chemistry, and the introduction of a nitro group dramatically expands its pharmacological potential. Nitroindazole derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including potent antiparasitic, anticancer, and neuroprotective effects. This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols necessary for their evaluation. By synthesizing field-proven insights with technical accuracy, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the nitroindazole framework.

The Nitro Group: A Gateway to Diverse Bioactivity

The indazole core, a bicyclic aromatic heterocycle, provides a rigid and versatile scaffold for drug design. The strategic placement of a nitro (-NO₂) group onto this ring system is a critical determinant of biological function. The electron-withdrawing nature of the nitro group can modulate the compound's physicochemical properties, but more importantly, it serves as a bioreductive handle. Under specific physiological conditions, such as the low-oxygen environment of solid tumors or the unique metabolic pathways of certain parasites, the nitro group can be reduced to generate reactive nitrogen species. This selective activation forms the basis for much of the targeted cytotoxicity and therapeutic potential of this compound class. This guide will dissect the primary therapeutic avenues being explored for nitroindazole derivatives.

Antiparasitic Activity: Exploiting Unique Parasite Metabolism

Parasitic infections caused by protozoa afflict billions worldwide, and the development of drug resistance necessitates a continuous search for new therapeutic agents.[1] Nitro-heterocyclic compounds have long been a cornerstone in treating infections caused by parasites like Leishmania, Trypanosoma, and Trichomonas.[2] Nitroindazoles have shown significant promise in this area, demonstrating efficacy against a range of protozoan pathogens.[2][3][4]

Mechanism of Action: Reductive Activation and Oxidative Stress

The primary mechanism of antiparasitic action for nitroindazoles hinges on the selective bioreduction of the nitro group by parasite-specific enzymes, particularly nitroreductases (NTRs).[5] These enzymes are often absent or possess different substrate specificities in mammalian host cells, providing a window for selective toxicity.[5] The one-electron reduction of the nitro group generates a nitro anion radical.[5][6] In the anaerobic or microaerophilic environment typical of many parasites, this radical and other downstream metabolites, including reactive oxygen species (ROS), wreak havoc on cellular macromolecules like DNA, lipids, and proteins, ultimately leading to parasite death.[5][7][8]

antiparasitic_mechanism cluster_parasite Parasite Cell Nitroindazole 5-Nitroindazole Derivative (Prodrug) NTR Parasite-Specific Nitroreductase (NTR) Nitroindazole->NTR e- reduction NitroRadical Nitro Anion Radical NTR->NitroRadical ROS Reactive Oxygen Species (ROS) NitroRadical->ROS Damage Damage to DNA, Proteins, Lipids ROS->Damage Death Parasite Death Damage->Death anticancer_mechanism Nitroindazole Nitroindazole (Bioreductive Prodrug) Reductase One-Electron Reductases Nitroindazole->Reductase e- reduction Radical Nitro Radical Anion Reductase->Radical Radical->Nitroindazole Re-oxidation Oxygen_Normoxia O₂ (Normoxia) Radical->Oxygen_Normoxia ReactiveSpecies Reactive Cytotoxic Species Radical->ReactiveSpecies Further Reduction (Hypoxia) Adducts Covalent Adducts (e.g., with Proteins) ReactiveSpecies->Adducts CellDeath Tumor Cell Death Adducts->CellDeath nnos_inhibition cluster_neuron Neuron nNOS Neuronal Nitric Oxide Synthase (nNOS) NO Nitric Oxide (NO) nNOS->NO Produces SevenNI 7-Nitroindazole SevenNI->nNOS Inhibits Neuroprotection Neuroprotection SevenNI->Neuroprotection Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide Radical (O₂⁻) Superoxide->Peroxynitrite Damage Oxidative Damage (e.g., 3-Nitrotyrosine formation) Peroxynitrite->Damage drug_discovery_workflow A Compound Synthesis & Library Generation B In Vitro Primary Screening (e.g., Antiparasitic, Anticancer Assays) A->B C Hit Identification (Potency & Efficacy) B->C D In Vitro Cytotoxicity Assay (Mammalian Cell Lines) C->D E Selectivity Index (SI) Calculation SI = IC₅₀ (Host) / IC₅₀ (Target) D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F High SI G In Vivo Efficacy Studies (Animal Models of Disease) F->G H Preclinical Development (Pharmacokinetics, Toxicology) G->H

References

In Silico Prediction of 1-Ethyl-5-nitro-1H-indazole Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 1-Ethyl-5-nitro-1H-indazole, a small molecule with a nitroaromatic scaffold suggestive of diverse pharmacological potential. In the absence of extensive experimental data for this specific compound, this document outlines a predictive workflow rooted in established computational chemistry methodologies. We detail a multi-pronged approach encompassing target identification based on structural homology, rigorous molecular docking simulations, the development of predictive Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore hypothesis generation, and a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and the step-by-step protocols necessary to computationally assess a novel chemical entity, thereby prioritizing and de-risking subsequent experimental validation. Every protocol is designed as a self-validating system, with an emphasis on established best practices and the use of authoritative, publicly accessible tools and databases.

Introduction: The Rationale for Investigating this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of a nitro group, particularly in a nitroaromatic system, is a well-known modulator of bioactivity. Nitro-heterocyclic compounds are foundational in treating parasitic infections, where the nitro group can be bioreductively activated to produce cytotoxic reactive intermediates.[2] Furthermore, specific isomers of nitroindazole have been identified as potent inhibitors of key enzymes like Nitric Oxide Synthase (NOS).

This compound (Figure 1) is a specific derivative for which public bioactivity data is sparse. Its structure, however, suggests a high probability of interaction with biological targets associated with other nitroindazoles. The ethyl group at the N1 position can influence solubility, metabolic stability, and steric interactions within a binding pocket, making its specific pharmacological profile worthy of investigation.

In silico drug discovery methods provide a powerful, resource-efficient means to generate testable hypotheses about a novel compound's bioactivity before committing to costly and time-consuming synthesis and in vitro/in vivo screening.[3] This guide will systematically apply these methods to build a comprehensive predictive profile for this compound.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol

  • Canonical SMILES: CCN1N=CC2=C1C=C(C=C2)--INVALID-LINK--[O-]

  • PubChem CID: 57467652 (based on this compound structure)

Target Identification: A Homology-Based Approach

The initial and most critical step in predicting bioactivity is identifying high-probability protein targets. Given the lack of direct data for our compound of interest, we employ a ligand-based strategy, leveraging the known activities of structurally similar nitroindazoles.

Primary Hypothesized Targets

Based on extensive literature evidence for nitroindazole derivatives, two primary target classes are prioritized:

  • Nitric Oxide Synthases (NOS): Nitroindazoles are well-documented inhibitors of NOS isoforms. These enzymes (nNOS, eNOS, iNOS) play critical roles in neurotransmission, vascular regulation, and immune response, respectively. Isoform-selective inhibition is a key goal for therapeutic development.

  • Parasitic Nitroreductases and Associated Enzymes: The nitro group is a key feature for antiparasitic activity, particularly against protozoa like Leishmania and Trypanosoma. Parasite-specific nitroreductases can activate these compounds. A key target in Leishmania is Trypanothione Reductase (TryR) , an enzyme essential for the parasite's unique redox metabolism and absent in humans, making it an excellent selective target.[4][5]

Selected Protein Structures for Simulation

For structure-based simulations, high-resolution crystal structures are essential. The following structures from the RCSB Protein Data Bank (PDB) are selected for our predictive studies.

Target ProteinOrganismPDB IDResolution (Å)Rationale for Selection
Neuronal NOS (nNOS) Homo sapiens5VV0[6]1.80High-resolution human structure complexed with an inhibitor.
Rattus norvegicus3N5W[7]1.95Demonstrates key conformational changes upon ligand binding.
Inducible NOS (iNOS) Homo sapiens3NQS[8]2.20Human structure providing insight into the active site.
Mus musculus1QW4[9]2.40Complex with a substrate analog, defining the binding cleft.
Endothelial NOS (eNOS) Homo sapiens3NOS[10]2.40Human structure complexed with the arginine substrate.
Homo sapiens4D1P[11]1.73Very high-resolution structure for detailed interaction analysis.
Trypanothione Reductase (TryR) Leishmania infantum2JK6[4]2.95Key structure showing the enzyme's oxidized state.
Leishmania infantum4ADW[12]3.61Structure in complex with NADPH and its natural substrate, trypanothione.

Predictive Workflow I: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function. This allows for a structural hypothesis of the mechanism of action.

Logical Workflow for Molecular Docking

The causality behind this workflow is to first prepare the digital representations of the molecule and its targets, define the precise search space for the interaction, perform the docking calculations using a validated algorithm, and finally, analyze the results to extract meaningful biological insights.

References

Methodological & Application

Using 1-Ethyl-5-nitro-1H-indazole in antimicrobial susceptibility testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Evaluation of 1-Ethyl-5-nitro-1H-indazole for Antimicrobial Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Agents and the Role of this compound

The escalating threat of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2][3] The introduction of a nitro group to heterocyclic compounds is a well-established strategy for enhancing antimicrobial potency, as seen in widely used drugs like metronidazole (a nitroimidazole).[4]

This application note provides a comprehensive guide for the investigation of This compound , a member of the nitroindazole class, as a potential antimicrobial agent. While extensive research on this specific molecule's antimicrobial profile is still emerging, its structural features suggest it is a compelling candidate for evaluation. This document, authored from the perspective of a Senior Application Scientist, offers detailed protocols for antimicrobial susceptibility testing (AST), insights into the potential mechanism of action, and guidance on data interpretation. Our objective is to provide researchers with a robust framework to explore the antimicrobial utility of this compound.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is foundational to designing reliable and reproducible biological assays.

PropertyValue/InformationSource
CAS Number 5228-51-3[5][6]
Molecular Formula C9H9N3O2[6]
Molecular Weight 191.19 g/mol [5]
Appearance Pale-pink crystals[7][8]
Solubility Soluble in DMF and ethanol.[7][8] Aqueous solubility is not extensively reported and should be determined empirically.N/A
Stability Store in a cool, dry place away from light. Stability in solution for extended periods should be validated.N/A

Insight from the Field: The solubility of a test compound is a critical parameter in AST. Poor aqueous solubility can lead to precipitation in the test medium, resulting in an underestimation of the compound's true potency. It is strongly recommended to perform a solubility test in the chosen broth medium (e.g., Mueller-Hinton Broth) prior to initiating susceptibility testing. The use of a co-solvent such as dimethyl sulfoxide (DMSO) is common, but its final concentration in the assay should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or synergistic effects.

Proposed Mechanism of Action: Insights from Related Nitroaromatic Compounds

While the precise mechanism of this compound is yet to be elucidated, it is hypothesized to function as a prodrug, a common trait among nitroaromatic antimicrobials.[9] The proposed pathway involves the following steps:

  • Cellular Uptake: The compound passively diffuses into the microbial cell.

  • Reductive Activation: Inside the microorganism, particularly under anaerobic or microaerophilic conditions, the nitro group (-NO2) is reduced by microbial nitroreductases. This reduction leads to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, and ultimately, free radicals like the superoxide anion.

  • Macromolecular Damage: These reactive species are non-specific in their targets and can cause widespread damage to critical cellular components, including DNA, proteins, and lipids. This leads to a loss of helical structure, strand breakage, and ultimately, cell death.[9][10]

This multi-targeted mechanism of action is advantageous as it can be effective against a broad spectrum of microbes and may have a lower propensity for the development of resistance compared to single-target agents.

G cluster_cell Microbial Cell Compound This compound (Prodrug) Activation Reductive Activation (Nitroreductases) Compound->Activation Passive Diffusion Intermediates Reactive Nitroso & Hydroxylamine Intermediates Activation->Intermediates Radicals Free Radicals (e.g., Superoxide Anion) Intermediates->Radicals DNA DNA Damage (Strand Breaks) Radicals->DNA Proteins Protein Dysfunction Radicals->Proteins Lipids Lipid Peroxidation Radicals->Lipids Death Cell Death DNA->Death Proteins->Death Lipids->Death

Caption: Proposed mechanism of action for this compound.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]

Part 1: Preparation of Stock Solution and Working Solutions

This protocol describes the preparation of a stock solution of this compound and its subsequent serial dilution for use in broth microdilution assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in 1 mL of sterile DMSO to achieve a concentration of 10 mg/mL (10,000 µg/mL).

    • Vortex thoroughly to ensure complete dissolution. This is your stock solution. Store at -20°C for long-term use.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution in CAMHB to create a range of concentrations for testing. For determining the Minimum Inhibitory Concentration (MIC), a 2-fold serial dilution is standard.

    • Example for a 96-well plate format: To achieve a final test concentration range of 128 µg/mL to 0.25 µg/mL, prepare intermediate dilutions in CAMHB. Remember that the concentrations in the wells will be halved upon addition of the microbial inoculum.

Part 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Working solutions of this compound

  • Bacterial/fungal strains (e.g., ATCC reference strains)

  • Tryptic Soy Agar (TSA) or other appropriate solid media

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on an agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Plate Setup:

    • Add 50 µL of CAMHB to wells 1 through 11 of a 96-well plate.

    • Add 100 µL of the highest concentration of the drug working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no inoculum).

    • This results in 50 µL of varying drug concentrations in wells 1-10.

  • Inoculation:

    • Add 50 µL of the prepared inoculum (1 x 10^6 CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to 5 x 10^5 CFU/mL.

    • The drug concentrations are now halved to the final desired test range.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fungi or fastidious organisms.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Caption: Workflow for MIC determination via broth microdilution.

Data Interpretation and Presentation

The results of the MIC testing should be presented in a clear and concise table. It is crucial to test the compound against a panel of microorganisms representing different groups (e.g., Gram-positive bacteria, Gram-negative bacteria, and fungi) to understand its spectrum of activity.

Hypothetical MIC Data for this compound:

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive4
Enterococcus faecalisATCC 29212Gram-positive8
Escherichia coliATCC 25922Gram-negative32
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028Fungus (Yeast)16
Ciprofloxacin(Control)N/AVaries by organism

Insight from the Field: The hypothetical data above suggests that this compound may have greater potency against Gram-positive bacteria than Gram-negative bacteria. The high MIC against Pseudomonas aeruginosa is common for many developmental compounds due to this organism's intrinsic resistance mechanisms, such as its outer membrane barrier and efflux pumps. The activity against Candida albicans indicates a potential antifungal application that warrants further investigation.

Conclusion and Future Directions

This application note provides a foundational framework for the antimicrobial evaluation of this compound. The provided protocols for susceptibility testing, coupled with the hypothesized mechanism of action, offer a starting point for researchers to explore its potential as a novel therapeutic agent.

Future studies should focus on:

  • Expanding the tested panel of microorganisms to include clinically relevant and resistant strains.

  • Performing time-kill kinetic studies to determine if the compound is bactericidal or bacteriostatic.

  • Investigating the frequency of resistance development through serial passage experiments.

  • Conducting cytotoxicity assays using mammalian cell lines to assess the compound's selectivity and potential for toxicity.

  • Elucidating the precise mechanism of action through genetic and biochemical studies, including the identification of the specific nitroreductases involved in its activation.

By systematically applying these methodologies, the scientific community can effectively determine the therapeutic potential of this compound and contribute to the vital pipeline of new antimicrobial drugs.

References

Application Note: A Framework for Evaluating 1-Ethyl-5-nitro-1H-indazole as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] A significant challenge in this field is the identification of novel chemical scaffolds that offer both high potency and selectivity against a specific kinase target to minimize off-target effects.[5][6] The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[7] This document outlines a comprehensive framework for the initial evaluation of 1-Ethyl-5-nitro-1H-indazole , a representative of the indazole class, as a potential starting point for a kinase inhibitor discovery program. We provide detailed protocols for primary high-throughput screening, dose-response analysis for IC₅₀ determination, and strategies for secondary validation and selectivity profiling.

Introduction: The Rationale for Screening Indazole Derivatives

The human genome encodes over 500 protein kinases, which together form a complex signaling network controlling cell proliferation, differentiation, and survival.[1] In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, driving uncontrolled cell growth.[1][2][8] Small-molecule inhibitors that target the ATP-binding site of these kinases have proven to be effective therapeutics.[4]

The drug discovery process for kinase inhibitors is a multi-stage endeavor, beginning with the identification of "hits" from large compound libraries.[3][9] The chemical nature of these initial hits is paramount. Scaffolds like indazole are of high interest because their rigid bicyclic structure can be readily functionalized to explore the chemical space around a target's active site, enabling medicinal chemists to optimize for potency and selectivity.[7][10]

This compound (C₉H₉N₃O₂) is a stable, synthetically accessible derivative of 5-nitro-1H-indazole.[11][12] While its specific application in kinase inhibition is not broadly documented, its underlying indazole framework provides a strong rationale for its inclusion in screening campaigns. This guide provides the experimental logic and detailed protocols to assess its potential as a kinase inhibitor lead.

Below is a simplified representation of a common oncogenic signaling pathway mediated by Receptor Tyrosine Kinases (RTKs), illustrating key targets for inhibitor development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK Kinase Cascade (Potential Inhibition Points) ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified diagram of the MAPK (RAS/RAF/MEK/ERK) and PI3K/AKT signaling pathways.

Primary Screening: A Luminescence-Based High-Throughput Assay

The objective of a primary screen is to rapidly and cost-effectively test a compound against a kinase of interest to identify initial "hits." The Kinase-Glo® Luminescent Kinase Assay is an ideal platform for this purpose.[13][14] It measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction; as the kinase consumes ATP to phosphorylate its substrate, a decrease in ATP corresponds to higher kinase activity.[15][16] An inhibitor will block this consumption, resulting in a higher ATP level and, consequently, a stronger luminescent signal.[17]

Workflow for Primary Kinase Inhibitor Screening

Figure 2: High-throughput screening workflow using the Kinase-Glo® assay.

Protocol 2.1: Primary Screening of this compound

Objective: To determine if this compound inhibits the target kinase at a single, high concentration (e.g., 10 µM).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Target Kinase (e.g., Aurora Kinase A)

  • Kinase-specific substrate (e.g., Kemptide)

  • Adenosine Triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay System (Promega)[13]

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[14]

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • Dispense 50 nL of the 10 mM stock solution into the wells designated for the test compound using an acoustic dispenser or by serial dilution. This will yield a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Dispense 50 nL of DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.

    • Dispense 50 nL of a known inhibitor for the target kinase (e.g., Staurosporine) into "Positive Control" wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized based on the specific enzyme's activity.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure assay sensitivity.[5]

    • Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls. Add 2.5 µL of buffer to the "No Enzyme" wells.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes.

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 5 µL of Kinase-Glo® Reagent to each well.[15]

    • Mix on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

    • Incubate at room temperature for 10 minutes.[13]

  • Data Acquisition: Measure luminescence using a plate reader.

Hit Confirmation: IC₅₀ Determination

Compounds identified as "hits" in the primary screen (typically >50% inhibition) must be confirmed. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[18][19]

Logic of Dose-Response and IC₅₀

C1 Low [Inhibitor] A1 High Kinase Activity C1->A1 C2 Increasing [Inhibitor] A2 Decreasing Activity C2->A2 C3 High [Inhibitor] A3 No Kinase Activity C3->A3 IC50 IC50 (Concentration at 50% inhibition) A2->IC50

Figure 3: Conceptual relationship between inhibitor concentration and kinase activity.

Protocol 3.1: IC₅₀ Determination for this compound

Objective: To determine the IC₅₀ value of the compound against the target kinase.

Procedure:

  • Compound Plating: Create a serial dilution series of this compound in DMSO. A common approach is an 8-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Plate the dilutions as described in Protocol 2.1. Ensure appropriate 0% and 100% inhibition controls are included.

  • Kinase Reaction and Detection: Follow steps 3-6 from Protocol 2.1.

  • Data Analysis:

    • Normalize the data. Set the average luminescence from the "No Enzyme" wells to 100% inhibition and the average from the "DMSO only" wells to 0% inhibition.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[20]

Hypothetical Data Presentation

Table 1: Potency of this compound against Target Kinase A.

Compound Target Kinase IC₅₀ (nM)
This compound Kinase A 750

| Staurosporine (Control) | Kinase A | 8 |

This data is for illustrative purposes only.

Secondary Assays and Selectivity Profiling

A confirmed hit should be tested in a secondary, orthogonal assay to rule out technology-specific artifacts (e.g., interference with luciferase).[21] Furthermore, assessing the compound's selectivity is a critical step, as inhibiting multiple kinases can lead to unforeseen toxicities.[22][23]

Orthogonal Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for kinase assays.[24][25] It relies on the proximity-based transfer of energy from a long-lifetime lanthanide donor (e.g., Europium) to an acceptor fluorophore.[26][27] In a typical kinase assay format, an antibody specific to a phosphorylated substrate is labeled with the acceptor. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. This method is less prone to compound interference from background fluorescence.[26]

Selectivity Profiling

Objective: To understand the specificity of this compound by testing it against a broad panel of kinases.[28][29]

Procedure:

  • Engage a contract research organization (CRO) or utilize an in-house platform that offers kinase panel screening (e.g., Eurofins, Reaction Biology).

  • Provide the compound for testing at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of 50-400 kinases.

  • The screening is typically performed using radiometric or mobility shift assays.

  • Analyze the resulting data, which is usually provided as percent inhibition at the tested concentrations.

Hypothetical Selectivity Data

Table 2: Selectivity Profile of this compound (1 µM).

Kinase Target Kinase Family % Inhibition
Kinase A Ser/Thr Kinase 85%
Kinase B Ser/Thr Kinase 25%
Kinase C Tyrosine Kinase 10%
Kinase D Ser/Thr Kinase 5%

| Kinase E | Lipid Kinase | <5% |

This data is for illustrative purposes only and suggests moderate selectivity for Kinase A.

Conclusion and Future Directions

This application note provides a validated, step-wise framework to perform an initial assessment of this compound as a potential kinase inhibitor. The protocols describe a robust primary screening campaign using a luminescence-based assay, followed by dose-response studies for hit confirmation and potency determination. A crucial next step involves selectivity profiling to gauge the compound's specificity across the kinome.

Positive results from this workflow—namely, sub-micromolar potency against the target kinase and a clean selectivity profile—would justify advancing this compound into a medicinal chemistry program. Subsequent efforts would focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as mechanism-of-action studies to determine if inhibition is ATP-competitive. This structured approach ensures that resources are directed toward compounds with the highest potential for development into novel targeted therapies.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Nitroindazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Nitroindazole Compounds

Nitroindazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Historically, related nitroimidazole compounds have been utilized as antimicrobial and antiparasitic agents.[1] More recently, their potential as anticancer agents has garnered significant interest.[2][3] Certain nitroindazoles serve as crucial precursors in the synthesis of targeted cancer therapies, such as the tyrosine kinase inhibitor Pazopanib.[4]

The therapeutic efficacy of many nitroaromatic compounds, including nitroindazoles, is often linked to their bioreductive activation under hypoxic conditions, a characteristic feature of the solid tumor microenvironment.[3][5][6] This process can lead to the generation of reactive intermediates and reactive oxygen species (ROS), inducing selective cytotoxicity in oxygen-deprived cancer cells.[1][7] However, this same mechanism necessitates a thorough evaluation of their cytotoxic profile against both cancerous and normal, healthy cells to determine their therapeutic index and potential off-target toxicities.[2][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of novel nitroindazole compounds. We will delve into the rationale behind selecting a multi-assay approach, provide detailed step-by-step protocols for key cytotoxicity assays, and offer insights into data interpretation.

Guiding Principle: A Multi-Parametric Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. A robust assessment relies on a multi-parametric approach, interrogating different cellular events associated with cell death. This strategy allows for a more complete understanding of the mechanism of action, distinguishing between different cell death modalities such as apoptosis and necrosis, and identifying key cellular responses like oxidative stress.

Here, we detail an experimental workflow employing four distinct assays to build a comprehensive cytotoxic profile:

  • MTT Assay: To assess overall metabolic activity and cell viability.

  • LDH Release Assay: To measure cell membrane integrity and detect necrosis.

  • Caspase-3/7 Activation Assay: To specifically quantify apoptosis.

  • Reactive Oxygen Species (ROS) Assay: To investigate oxidative stress as a potential mechanism of action.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of nitroindazole compounds.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Nitroindazole Compound Stock Solutions Compound_Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Compound_Treatment Cell_Culture Culture & Maintain Selected Cell Lines (Cancer & Normal) Cell_Seeding Seed Cells into 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase ROS ROS Assay (Oxidative Stress) Incubation->ROS Data_Acquisition Measure Absorbance or Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition ROS->Data_Acquisition Data_Analysis Calculate % Viability/ Cytotoxicity & IC50 Values Data_Acquisition->Data_Analysis Interpretation Interpret Results & Determine Mechanism Data_Analysis->Interpretation signaling_pathway Compound Nitroindazole Compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp37 Active Caspase-3/7 ActiveCasp9->ActiveCasp37 Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis

References

Derivatization of 1-Ethyl-5-nitro-1H-indazole for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems like indole, engaging in crucial binding interactions with various biological targets.[3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5]

The 1-Ethyl-5-nitro-1H-indazole core, in particular, serves as an excellent starting point for structure-activity relationship (SAR) exploration. The ethyl group at the N1 position provides metabolic stability and influences the orientation of the molecule within a binding pocket, while the 5-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the entire scaffold. Furthermore, this nitro group is a key handle for chemical modification, allowing for systematic changes in polarity, hydrogen bonding capability, and steric bulk.

This guide provides a comprehensive framework for the systematic derivatization of this compound. We will detail robust synthetic protocols, explain the strategic rationale behind each derivatization pathway, and provide the necessary tools for researchers to build a focused compound library for SAR studies. The methodologies described herein are designed to be self-validating, with clear checkpoints for characterization and purification.

Synthesis of the Core Scaffold: this compound

The foundational step in this SAR study is the efficient and regioselective synthesis of the starting material. The alkylation of an indazole can occur at two different nitrogen atoms, N1 or N2. The thermodynamic stability of the 1H-indazole tautomer generally favors the formation of the N1-alkylated product under conditions that permit equilibration.[6][7] The following protocol leverages this principle to achieve selective N1-ethylation.

Workflow for Core Scaffold Synthesis

A 5-Nitro-1H-indazole + Bromoethane B Base: K2CO3 Solvent: DMF Catalyst: TBAI A->B Reagents C Reaction at RT, 48h B->C Conditions D Filtration & Solvent Removal C->D Workup E Recrystallization (Ethanol) D->E Purification F This compound (Core Scaffold) E->F

Caption: Synthesis of the this compound core scaffold.

Protocol 2.1: N1-Ethylation of 5-Nitro-1H-indazole

This protocol is adapted from established procedures for selective N1-alkylation.[8][9] The use of a polar aprotic solvent like DMF and a moderate base such as potassium carbonate favors the desired N1 isomer. A phase-transfer catalyst (TBAI) is included to accelerate the reaction.

Materials:

  • 5-Nitro-1H-indazole

  • Bromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetra-n-butylammonium iodide (TBAI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of 5-nitro-1H-indazole (1.0 equiv., e.g., 3.0 mmol, 0.5 g) in anhydrous DMF (15 mL), add potassium carbonate (2.0 equiv., 6.0 mmol, 0.83 g).

  • Add a catalytic amount of TBAI (approx. 0.05 equiv.).

  • To the stirring suspension, add bromoethane (1.0 equiv., 3.0 mmol, 0.22 mL) dropwise at room temperature.

  • Allow the mixture to stir at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF solvent from the filtrate under reduced pressure.

  • Purify the resulting solid residue by recrystallization from ethanol to yield this compound as pale-colored crystals.[8]

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected yield is approximately 70%.[8]

Derivatization Strategies for SAR Exploration

With the core scaffold in hand, we can now explore two primary vectors for diversification: modification of the 5-nitro group and functionalization of the indazole ring at the C3 position.

Strategy I: Modification of the 5-Nitro Group

The nitro group is a strong hydrogen bond acceptor and imparts significant polarity. However, it is often considered a liability in drug development due to potential metabolic reduction to reactive species. Converting it to an amine provides a versatile intermediate for a wide array of derivatives, allowing for the exploration of hydrogen bond donors, acceptors, and varied steric bulk at this position.[10]

Start This compound Reduction Nitro Reduction (e.g., SnCl2, H2/Pd-C) Start->Reduction Amine 5-Amino-1-ethyl-1H-indazole (Key Intermediate) Reduction->Amine Acylation Acylation (R-COCl) Amine->Acylation Sulfonylation Sulfonylation (R-SO2Cl) Amine->Sulfonylation Amide 5-Acylamido Derivatives Acylation->Amide Sulfonamide 5-Sulfonamido Derivatives Sulfonylation->Sulfonamide

Caption: Workflow for derivatization at the 5-position.

Protocol 3.1: Reduction of the Nitro Group to a Primary Amine

The reduction of an aromatic nitro group can be achieved with various reagents. Stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation are common, reliable methods that are chemoselective and tolerate many other functional groups.[11][12]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure (SnCl₂ Method):

  • Suspend this compound (1.0 equiv.) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4-5 equiv.) to the suspension.

  • Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor reaction completion by TLC.

  • Cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until the pH is basic (~8-9). Caution: This is an exothermic neutralization.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-Amino-1-ethyl-1H-indazole.

  • Validation: Confirm the structure via NMR and MS. A key indicator in ¹H NMR is the disappearance of the downfield nitro-aromatic signals and the appearance of a broad singlet for the -NH₂ protons.

Protocol 3.2: Library Synthesis from 5-Amino-1-ethyl-1H-indazole

The resulting amine is a nucleophile that can be readily acylated or sulfonylated to generate a diverse library of amides and sulfonamides.

General Procedure for Amide/Sulfonamide Synthesis:

  • Dissolve 5-Amino-1-ethyl-1H-indazole (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution, then brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Derivative ClassReagent ExampleRationale for SAR
Amides Acetyl chloride, Benzoyl chlorideProbes H-bond donor/acceptor capacity and introduces steric bulk.
Sulfonamides Methanesulfonyl chloride, p-Toluenesulfonyl chlorideIntroduces a strong H-bond acceptor (SO₂) and different steric/electronic groups.
Ureas Phenyl isocyanateIntroduces an additional H-bond donor and acceptor motif.
Strategy II: Functionalization at the C3 Position

The C3 position of the indazole ring is another key vector for modification. Introducing substituents here can probe interactions with different regions of a target's binding site. A common and powerful strategy is halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[13]

Start This compound Iodination C3-Iodination (I2, KOH, DMF) Start->Iodination Iodo 1-Ethyl-3-iodo-5-nitro-1H-indazole Iodination->Iodo Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Iodo->Suzuki Aryl 3-Aryl/Heteroaryl Derivatives Suzuki->Aryl

Caption: Workflow for derivatization at the C3-position.

Protocol 3.3: Regioselective C3-Iodination

Halogenation of the indazole core can be directed to the C3 position under basic conditions.[14] This introduces a highly versatile synthetic handle.

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • DMF, anhydrous

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add powdered potassium hydroxide (2.5-3.0 equiv.) and stir for 15-20 minutes.

  • Add a solution of iodine (1.5 equiv.) in DMF dropwise to the mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water.

  • Add a saturated solution of sodium thiosulfate to quench any excess iodine.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purify by column chromatography or recrystallization to obtain 1-Ethyl-3-iodo-5-nitro-1H-indazole.

  • Validation: Confirm structure by NMR and MS. Expect a significant downfield shift for the remaining C-H protons on the indazole ring.

Protocol 3.4: Suzuki Cross-Coupling for C3-Arylation

The Suzuki reaction is a robust method for forming C-C bonds by coupling the C3-iodo derivative with various aryl or heteroaryl boronic acids.[15][16] This allows for the introduction of a wide range of substituents to probe for interactions such as π-stacking.

Materials:

  • 1-Ethyl-3-iodo-5-nitro-1H-indazole

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, DME)

General Procedure:

  • In a reaction vessel, combine 1-Ethyl-3-iodo-5-nitro-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.05-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane and Water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary of SAR Strategy and Data Collection

A systematic SAR study requires careful documentation of chemical and biological data. The derivatization strategies outlined above allow for the independent modulation of electronic, steric, and hydrogen-bonding properties at two distinct positions of the this compound scaffold.

Logical Flow of the SAR Study

SAR_Strategy Core Core Scaffold This compound P5 Position 5 (Nitro Group) Core->P5 Diversification Vectors P3 Position 3 (C-H Bond) Core->P3 Diversification Vectors P5_Amine Reduction to Amine (Change Electronics, Add HBD) P5->P5_Amine P5_Amides Amides/Sulfonamides (Vary Sterics & H-Bonding) P5_Amine->P5_Amides Output Correlate Structural Changes with Biological Activity P5_Amides->Output P3_Iodo Halogenation (Install Synthetic Handle) P3->P3_Iodo P3_Aryl Suzuki Coupling (Probe π-Stacking, Sterics) P3_Iodo->P3_Aryl P3_Aryl->Output

Caption: Overall strategy for SAR exploration from the core scaffold.

Researchers should use a standardized table to collate results, enabling clear comparison across the synthesized library.

Table for SAR Data Collation:

Compound ID Modification Vector R-Group Structure Yield (%) Purity (LC-MS, %) Biological Activity (IC₅₀, µM)
SC-01 Core Scaffold -NO₂ (at C5) 70 >98 Baseline
LIB-A01 C5-Amine -NH₂ e.g., 85 >95 Data
LIB-A02 C5-Amide -NH-CO-CH₃ e.g., 78 >95 Data
LIB-B01 C3-Aryl Phenyl e.g., 65 >95 Data

| ... | ... | ... | ... | ... | ... |

References

Application Note: Characterizing the Anti-Cancer Activity of 1-Ethyl-5-nitro-1H-indazole Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-cancer properties.[1][2] Specifically, nitroindazole derivatives have shown potential as anti-proliferative and anti-parasitic agents.[3][4] 1-Ethyl-5-nitro-1H-indazole is a member of this class, and this application note provides a comprehensive guide for researchers to characterize its cytotoxic and apoptotic activity in cancer cell lines.

A significant number of indazole-containing compounds function as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[5][6] PARP inhibitors are a targeted therapy used to treat cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[7][8][9] By blocking PARP-mediated single-strand break repair, these inhibitors lead to the accumulation of double-strand breaks during DNA replication.[7][10] In cancer cells with a compromised ability to repair these double-strand breaks (e.g., due to BRCA mutations), this overload of DNA damage triggers apoptosis, a form of programmed cell death.[8][9] This application note will therefore present a logical workflow to first determine the cytotoxic potential of this compound and then to investigate whether this cytotoxicity is mediated by the induction of apoptosis, a hallmark of PARP inhibitor action.

Hypothesized Mechanism of Action: PARP Inhibition

Based on the known activity of similar indazole structures, we hypothesize that this compound may act as a PARP inhibitor. The proposed mechanism, known as synthetic lethality, is particularly effective in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[11][12]

The proposed signaling pathway is as follows:

  • DNA Damage: Endogenous or exogenous factors cause single-strand breaks (SSBs) in DNA.

  • PARP Activation: PARP1 enzymes detect and bind to these SSBs, initiating a repair cascade.[12]

  • PARP Inhibition: this compound competes with NAD+ for the catalytic site of PARP, preventing the repair of SSBs.[7]

  • Lesion Accumulation: Unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) when the cell attempts to replicate its DNA.

  • Apoptosis: In cells with deficient DSB repair mechanisms (e.g., BRCA-mutant cells), the accumulation of DSBs triggers the caspase cascade, leading to programmed cell death.[8]

PARP_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Enzymatic Response & Inhibition DNA_Damage Single-Strand DNA Break (SSB) Replication DNA Replication DNA_Damage->Replication PARP PARP Activation DNA_Damage->PARP activates DSB Double-Strand DNA Break (DSB) Replication->DSB causes Apoptosis Apoptosis DSB->Apoptosis HR_Repair Homologous Recombination Repair (BRCA1/2 Dependent) DSB->HR_Repair activates SSB_Repair SSB Repair PARP->SSB_Repair initiates Compound This compound Compound->PARP inhibits

Caption: Proposed mechanism of this compound via PARP inhibition.

Core Application: Assessing Cellular Viability (MTT Assay)

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[13] It measures the metabolic activity of cells, which correlates with the number of viable cells.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[13][14]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol: MTT Assay

This protocol is optimized for a 96-well plate format.

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant ovarian cancer line OVCAR-3 or breast cancer line MDA-MB-436) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment: Prepare a 2X stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. For the negative control, add 100 µL of medium with the vehicle (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate for 4 hours at 37°C. Viable cells will produce visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The raw absorbance values are first corrected by subtracting the blank (medium only). The percent viability is then calculated relative to the vehicle-treated control cells.

Table 1: Example Raw Data and Viability Calculation

Concentration (µM) Raw Absorbance (570 nm) Corrected Absorbance % Viability
Blank (Medium) 0.052 N/A N/A
0 (Vehicle Control) 1.252 1.200 100%
0.01 1.240 1.188 99.0%
0.1 1.084 1.032 86.0%
1 0.652 0.600 50.0%
10 0.172 0.120 10.0%

| 100 | 0.064 | 0.012 | 1.0% |

From this data, a dose-response curve can be plotted to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of the compound's potency.

Table 2: Summary of Potency Metrics

Metric Description Example Value

| IC₅₀ | Concentration of the compound that reduces cell viability by 50%. | 1.0 µM |

Advanced Application: Measuring Apoptosis (Caspase-Glo® 3/7 Assay)

To validate the hypothesis that this compound induces cell death via apoptosis, a direct measurement of apoptosis-specific markers is required. Caspases-3 and -7 are key effector caspases that play a central role in the execution phase of apoptosis.[15] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the combined activity of these two caspases.[16][17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[16]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caption: An "add-mix-measure" workflow for the Caspase-Glo® 3/7 apoptosis assay.

Protocol: Caspase-Glo® 3/7 Assay

This protocol uses an "add-mix-measure" format for simplicity and high-throughput compatibility.[16]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays at the same density as the MTT assay. Include appropriate controls (blank, vehicle control, and a positive control for apoptosis like Staurosporine).

  • Adherence: Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with this compound at concentrations around the predetermined IC₅₀ value (e.g., 1 µM and 5 µM).

  • Incubation: Incubate for a period shorter than the viability assay (e.g., 24 hours), as caspase activation precedes cell death.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[17][18]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]

  • Mixing: Place the plate on a plate shaker and mix at 300-500 rpm for 5 minutes to ensure cell lysis and reagent mixing.[17]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

The results are typically presented as a fold-change in caspase activity relative to the vehicle-treated control. A significant increase in the luminescent signal indicates the induction of apoptosis.

Table 3: Example Caspase-Glo® 3/7 Results

Treatment Relative Luminescence Units (RLU) Fold Change vs. Vehicle
Blank (Medium) 150 N/A
Vehicle Control (0.1% DMSO) 5,250 1.0
This compound (1 µM) 26,100 5.0
This compound (5 µM) 68,500 13.0

| Positive Control (Staurosporine) | 85,000 | 16.2 |

A dose-dependent increase in caspase-3/7 activity strongly supports the hypothesis that this compound induces cell death through the apoptotic pathway.

Assay Validation and Trustworthiness

To ensure the reliability of these results, each assay must be designed as a self-validating system.

  • Controls are Critical:

    • Negative Control (Vehicle): Establishes the baseline response and is essential for calculating percent viability and fold-change.

    • Positive Control: A known cytotoxic or pro-apoptotic agent (e.g., Doxorubicin or Staurosporine) should be included to confirm that the cell system and reagents are performing as expected.

    • Blank Control (Medium Only): Accounts for background signal from the culture medium and assay reagents.

  • Quantitative Metrics: For screening applications, calculate the Z'-factor for the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality, suitable for high-throughput screening.

Materials and Reagents

ItemSupplier (Example)Catalog Number (Example)
This compoundSigma-Aldrich5228-51-3
OVCAR-3 Cell LineATCCHTB-161
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
MTT ReagentSigma-AldrichM5655
Caspase-Glo® 3/7 Assay SystemPromegaG8090
96-Well Clear, Flat-Bottom PlatesCorning3596
96-Well White, Opaque PlatesCorning3917
DMSO, Biotechnology GradeSigma-AldrichD2650

Troubleshooting

ProblemPotential CauseSolution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Use a multichannel pipette for seeding and reagent addition; Avoid using the outer wells of the plate; Ensure proper mixing of cell suspension before seeding.
Low signal in MTT assay (control wells) Low cell number; Poor cell health; Reagents expired.Optimize cell seeding density; Check cell stocks for contamination; Use fresh reagents.
No increase in caspase activity with positive control Reagent not prepared correctly; Assay read too early/late; Cell line is caspase-3 deficient.Re-prepare Caspase-Glo® reagent as per protocol[18]; Perform a time-course experiment (1-4h) to find optimal read time; Confirm cell line characteristics or use an alternative apoptosis assay.
Compound precipitation in medium Poor solubility of the compound.Prepare a higher concentration stock in 100% DMSO and dilute further in medium; Ensure final DMSO concentration is consistent across all wells and typically <0.5%.

References

The Versatile Scaffold: Application Notes for 1-Ethyl-5-nitro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. The strategic placement of substituents on the indazole ring allows for the fine-tuning of physicochemical properties and target-specific interactions, leading to the development of potent and selective therapeutic agents. Among the various substituted indazoles, the 5-nitroindazole moiety has garnered significant attention, particularly for its role in antiparasitic and anticancer drug discovery.[1][2] The electron-withdrawing nature of the nitro group can be crucial for the molecule's mechanism of action, often involving bioreduction to generate cytotoxic reactive nitrogen species within the target cell or organism.[3]

This technical guide focuses on a specific, yet highly versatile, member of this family: 1-Ethyl-5-nitro-1H-indazole . We will delve into its synthesis, explore its potential as a scaffold for generating compound libraries, and provide detailed protocols for its derivatization and subsequent biological evaluation. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their medicinal chemistry programs.

Synthesis of the this compound Scaffold

The foundational step in any medicinal chemistry campaign is the efficient and scalable synthesis of the core scaffold. This compound can be reliably synthesized from commercially available 5-nitro-1H-indazole.

Protocol 1: N-Alkylation of 5-nitro-1H-indazole

This protocol outlines a standard procedure for the ethylation of the 5-nitro-1H-indazole core.

Objective: To synthesize this compound from 5-nitro-1H-indazole.

Materials:

  • 5-nitro-1H-indazole

  • Bromoethane

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium iodide (TBAI)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

Procedure:

  • To a solution of 5-nitro-1H-indazole (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and a catalytic amount of tetra-n-butylammonium iodide.

  • To this stirring suspension, add bromoethane (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove insoluble salts.

  • Remove the DMF solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting solid product by recrystallization from ethanol to yield this compound as pale-pink crystals.[4]

Causality Behind Experimental Choices:

  • Potassium carbonate acts as a base to deprotonate the indazole nitrogen, making it nucleophilic.

  • Tetra-n-butylammonium iodide is a phase-transfer catalyst that facilitates the reaction between the indazole anion and the alkyl halide, especially if the base is not fully soluble in the solvent.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

Caption: Synthetic workflow for this compound.

Application in Antiparasitic Drug Discovery

Nitroheterocyclic compounds have a long history in the treatment of parasitic diseases. Their mechanism of action often involves the enzymatic reduction of the nitro group by parasite-specific nitroreductases, leading to the formation of cytotoxic metabolites that damage parasitic DNA and proteins.[5] The 5-nitroindazole scaffold is a promising starting point for the development of novel antiparasitic agents.[3]

Strategy for Analog Synthesis

To explore the structure-activity relationship (SAR) of this compound derivatives, modifications can be introduced at various positions of the indazole ring. A common strategy involves the functionalization at the C3 position.

Protocol 2: Functionalization at the C3 Position

This protocol provides a general approach for introducing substituents at the C3 position of the this compound scaffold, which can then be further elaborated.

Objective: To create a library of C3-substituted this compound analogs for SAR studies.

Materials:

  • This compound

  • Strong base (e.g., n-butyllithium)

  • Electrophile (e.g., aldehydes, ketones, alkyl halides)

  • Anhydrous tetrahydrofuran (THF)

  • Standard inert atmosphere reaction setup (e.g., Schlenk line)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (1.1 equivalents), to the reaction mixture. Stir for 30 minutes at -78 °C to allow for deprotonation at the C3 position.

  • Add the desired electrophile (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C3-substituted analog.

Causality Behind Experimental Choices:

  • The use of a strong base like n-butyllithium is necessary to deprotonate the relatively non-acidic C3 proton of the indazole ring.

  • Anhydrous conditions and an inert atmosphere are crucial to prevent the quenching of the highly reactive organolithium intermediate by water or oxygen.

  • Performing the reaction at low temperatures (-78 °C) helps to control the reactivity of the strong base and prevent side reactions.

Caption: Strategy for generating a library of C3-substituted analogs.

Protocol 3: In Vitro Antileishmanial Activity Assay

This protocol describes a standard method for evaluating the in vitro activity of the synthesized compounds against Leishmania promastigotes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against Leishmania promastigotes.

Materials:

  • Leishmania promastigote culture (e.g., L. infantum, L. major)

  • Complete culture medium (e.g., M199)

  • 96-well microtiter plates

  • Synthesized indazole derivatives (dissolved in DMSO)

  • Resazurin sodium salt solution

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO vehicle)

  • Plate reader

Procedure:

  • Seed the wells of a 96-well plate with Leishmania promastigotes at a density of 1 x 10⁶ cells/mL in complete culture medium.

  • Add serial dilutions of the test compounds to the wells. Include wells with the positive control and negative control.

  • Incubate the plate at 26 °C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[6]

Application in Anticancer Drug Discovery

The indazole scaffold is a key component of several approved kinase inhibitors used in cancer therapy.[7] Derivatives of 5-nitroindazole have also shown promising antiproliferative activity against various cancer cell lines.[2]

Protocol 4: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

Objective: To determine the IC₅₀ of this compound derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., 5-Fluorouracil)[8]

  • Plate reader

Procedure:

  • Seed the wells of a 96-well plate with cancer cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value from the dose-response curve.[8]

Structure-Activity Relationship (SAR) Insights and Bioisosteric Replacement

While specific SAR data for a library of this compound derivatives is not extensively published, general trends from related 1-alkyl-5-nitroindazoles can provide valuable guidance. For instance, in a series of 1-alkyl-5-nitroindazolin-3-ones, variations in the alkyl chain at the N1 position significantly impacted the anti-trypanosomal activity.[9]

A critical consideration in the development of nitroaromatic compounds is the potential for mutagenicity and other toxicities associated with the nitro group. Therefore, exploring bioisosteric replacements for the nitro group is a prudent strategy in lead optimization.

Potential Bioisosteres for the Nitro Group:

  • Trifluoromethyl (CF₃): This group mimics the electron-withdrawing nature and size of the nitro group and has been successfully used as a bioisosteric replacement in other scaffolds.[10]

  • Cyano (CN): Another common electron-withdrawing group that can be considered.

  • Sulfonamide (SO₂NHR): A versatile group that can also introduce a hydrogen bond donor.

  • Boronic acid (B(OH)₂): Has been explored as a bioisostere for nitro groups in non-steroidal anti-androgens.[11]

The synthesis of these bioisosteric analogs would follow similar synthetic routes, starting from the appropriately substituted indazole core.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns targeting parasitic diseases and cancer. The synthetic protocols provided herein offer a clear path for the synthesis of the core scaffold and the generation of analog libraries for SAR exploration. The biological evaluation methods described are standard in the field and will allow for the robust assessment of the synthesized compounds.

Future work should focus on the systematic exploration of substitutions at the C3, C4, C6, and C7 positions of the this compound ring to build a comprehensive SAR. Furthermore, the investigation of bioisosteric replacements for the 5-nitro group is a critical step towards developing safer and more drug-like candidates. The insights gained from such studies will undoubtedly contribute to the discovery of novel and effective therapeutic agents.

References

Application Notes and Protocols for Evaluating the Effect of 1-Ethyl-5-nitro-1H-indazole on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of 1-Ethyl-5-nitro-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of a nitro group can significantly modulate the pharmacological profile of these compounds. Nitro-indazoles, for instance, have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathological processes[2][3]. The compound this compound is a novel derivative within this class, and understanding its influence on cellular signaling pathways is paramount to elucidating its therapeutic potential and mechanism of action.

This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the effects of this compound on key cell signaling cascades. The methodologies outlined herein are designed to provide a multi-faceted view of the compound's activity, from its primary biochemical targets to its ultimate impact on cell fate. We will explore its potential as a NOS inhibitor and further investigate its effects on cell viability, apoptosis, and major signal transduction pathways integral to cell proliferation and inflammation, such as the MAPK/ERK and PI3K/Akt pathways.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Proliferation

A critical first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information for subsequent mechanistic studies and identifies whether the compound is cytotoxic, cytostatic, or has no effect on cell growth.

Rationale for Method Selection

Two robust and widely adopted methods for assessing cell viability are the MTT and CellTiter-Glo® assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals[1][4][5]. The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies ATP, the presence of which is an indicator of metabolically active cells[3][6][7][8][9]. The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present. This method is known for its high sensitivity and is well-suited for high-throughput screening.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plates treat_cells Treat cells with a serial dilution of This compound seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add MTT or CellTiter-Glo® Reagent incubate->add_reagent measure Measure absorbance (MTT) or luminescence (CellTiter-Glo®) add_reagent->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol: MTT Assay

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader[10].

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, according to the manufacturer's instructions[7][8].

  • Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium)[6][8]. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer[7].

Parameter MTT Assay CellTiter-Glo® Assay
Principle Colorimetric (Metabolic Activity)Luminescent (ATP Quantification)
Throughput HighVery High
Sensitivity GoodExcellent
Endpoint AbsorbanceLuminescence

Part 2: Mechanistic Deep Dive - Apoptosis Induction

Should the foundational analysis reveal a cytotoxic effect, the next logical step is to determine if cell death occurs via apoptosis.

Rationale for Method Selection
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to identify apoptotic cells[11][12][13][14]. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells[11][12][14].

  • Caspase-Glo® 3/7 Assay: A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, a substrate for luciferase[2][15][16]. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Annexin V/PI Staining cluster_2 Caspase-3/7 Activity Assay treat_cells Treat cells with this compound at IC50 concentration harvest_cells_av Harvest cells treat_cells->harvest_cells_av lyse_cells Lyse cells treat_cells->lyse_cells stain_av_pi Stain with Annexin V-FITC and PI harvest_cells_av->stain_av_pi analyze_flow Analyze by flow cytometry stain_av_pi->analyze_flow add_reagent_caspase Add Caspase-Glo® 3/7 Reagent lyse_cells->add_reagent_caspase measure_luminescence Measure luminescence add_reagent_caspase->measure_luminescence

Caption: Parallel workflows for detecting apoptosis.

Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the predetermined IC50 concentration for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension[13].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour[12].

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described previously.

  • Assay: a. Equilibrate the plate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well[16]. c. Mix gently and incubate at room temperature for 1-2 hours. d. Measure the luminescence using a luminometer.

Parameter Annexin V/PI Staining Caspase-Glo® 3/7 Assay
Principle Detection of PS externalization and membrane integrityMeasurement of effector caspase activity
Output Quantitative cell population data (live, apoptotic, necrotic)Luminescent signal proportional to enzyme activity
Platform Flow CytometerLuminometer

Part 3: Target Engagement and Downstream Signaling

Given that nitro-indazoles are known NOS inhibitors, it is crucial to directly assess the effect of this compound on NOS activity and its immediate downstream signaling.

Rationale for Method Selection
  • Nitric Oxide Synthase (NOS) Activity Assay: This assay measures the enzymatic activity of NOS. The kit provides a method to quantify NO production by measuring its stable breakdown products, nitrite (NO₂) and nitrate (NO₃)[17]. The assay typically involves the enzymatic conversion of nitrate to nitrite by nitrate reductase, followed by the colorimetric detection of total nitrite using the Griess reagent[17][18].

  • Cyclic GMP (cGMP) ELISA: Nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP from GTP. Therefore, measuring intracellular cGMP levels serves as a downstream indicator of NO signaling. A competitive enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying cGMP levels in cell lysates[19][20][21][22].

Signaling Pathway: Nitric Oxide and cGMP

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + O2 sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects PKG->Physiological_Effects Indazole This compound Indazole->NOS Inhibits

Caption: The Nitric Oxide (NO) signaling pathway and the potential inhibitory point of this compound.

Protocol: Nitric Oxide Synthase (NOS) Activity Assay

Materials:

  • NOS Activity Assay Kit (Colorimetric)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's protocol. This typically involves homogenization in a specific assay buffer[23][24]. Determine the protein concentration of the lysates.

  • Reaction Setup: In a 96-well plate, add the cell lysate, NOS substrate (L-arginine), and cofactors as specified in the kit manual[23][24].

  • Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for NO production.

  • Nitrate Reduction: Add nitrate reductase and its cofactor (e.g., NADPH) to convert nitrate to nitrite[17].

  • Griess Reaction: Add the Griess reagents to all wells. This will react with nitrite to form a colored azo dye[25].

  • Measurement: Measure the absorbance at 540 nm. Calculate NOS activity based on a nitrite standard curve.

Protocol: cGMP ELISA

Materials:

  • cGMP ELISA Kit

  • Microplate reader

Procedure:

  • Sample Preparation: Treat cells with this compound. Lyse the cells, often with an acidic solution like 0.1 M HCl, to inhibit phosphodiesterase activity that would degrade cGMP[21]. Centrifuge to pellet cell debris.

  • Assay: a. Add standards and samples to the wells of the antibody-coated microplate. b. Add the cGMP-enzyme conjugate and the primary antibody. c. Incubate as per the kit's instructions to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to develop the color. f. Add a stop solution and measure the absorbance. The intensity of the color is inversely proportional to the cGMP concentration[22].

Part 4: Probing Key Signal Transduction Pathways

To gain a deeper understanding of the compound's effects on cell proliferation, survival, and inflammation, it is essential to investigate its impact on major signaling cascades.

Rationale for Method Selection

Western blotting is a powerful and widely used technique to detect and quantify the expression levels and phosphorylation status of specific proteins within a signaling pathway[26][27][28][29]. Phosphorylation is a key mechanism for activating or inactivating proteins in signaling cascades. By using antibodies specific to both the total and phosphorylated forms of a protein, we can determine the effect of this compound on pathway activation.

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival[26][28]. Its dysregulation is common in cancer.

  • PI3K/Akt Pathway: This pathway is critical for promoting cell survival and growth by inhibiting apoptosis and stimulating cell proliferation[27][30][31][32].

  • NF-κB Pathway: The NF-κB pathway is a key regulator of the inflammatory response and also plays a role in cell survival and proliferation[33][34][35][36].

Signaling Pathways: MAPK/ERK and PI3K/Akt

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation_MAPK Proliferation, Differentiation ERK->Proliferation_MAPK PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Survival_PI3K Cell Survival, Growth Akt->Survival_PI3K

Caption: Simplified overview of the MAPK/ERK and PI3K/Akt signaling pathways.

Protocol: Western Blotting for Pathway Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for various times and concentrations. Wash cells with cold PBS and lyse with ice-cold RIPA buffer[27].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[27].

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel[27].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[27][37].

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the change in activation status.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's effects on cellular signaling. By systematically assessing its impact on cell viability, apoptosis, and key signaling pathways such as those governed by nitric oxide, MAPK/ERK, and PI3K/Akt, researchers can build a detailed mechanistic understanding of this novel compound. This structured approach is essential for advancing its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing this compound?

The most prevalent issue is the formation of the regioisomeric byproduct, 2-Ethyl-5-nitro-1H-indazole.[1][2][3] The indazole anion, formed after deprotonation of 5-nitro-1H-indazole, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[3] Consequently, the ethylating agent can react at either nitrogen, leading to a mixture of N1 and N2-alkylated products.

Q2: How do reaction conditions influence the ratio of N1 to N2 isomers?

The regioselectivity of the N-alkylation is highly dependent on several factors, including the choice of base, solvent, and temperature. Generally, the N1-substituted indazole is the thermodynamically more stable isomer, while the N2-substituted isomer is often the kinetically favored product.[3]

Q3: I'm observing a significant amount of unreacted 5-nitro-1H-indazole. What could be the cause?

Incomplete reaction can stem from several factors:

  • Insufficient Base: The base might not be strong enough to fully deprotonate the indazole.

  • Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent, hindering the reaction.

  • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.[4]

  • Inactive Alkylating Agent: The ethylating agent (e.g., bromoethane) may have degraded.

Q4: After workup, I have a difficult-to-purify oily residue instead of crystals. What might be the problem?

This often indicates the presence of a mixture of products, including the desired N1-isomer, the N2-isomer, and possibly unreacted starting materials or byproducts from side reactions. The presence of residual high-boiling solvents like DMF can also contribute to this issue. Purification by column chromatography is often necessary to isolate the pure this compound.[5]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during the synthesis.

Problem 1: Low Regioselectivity - High Formation of 2-Ethyl-5-nitro-1H-indazole

Root Cause Analysis: The formation of the N2-isomer is a common challenge in the N-alkylation of indazoles.[1][2][3] The ratio of N1 to N2 products is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions that favor either kinetic or thermodynamic control.

Strategic Solutions:

  • Choice of Base and Solvent: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to be effective in favoring N1-alkylation.[1][2][6] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile to this position.[3] In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can lead to mixtures of both isomers.[7][8]

  • Temperature Control: Running the reaction at a slightly elevated temperature can sometimes favor the formation of the more thermodynamically stable N1-isomer. However, excessively high temperatures can lead to other side reactions. Careful optimization is key.

Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting workflow for improving N1-regioselectivity.

Problem 2: Incomplete Reaction and Low Yield

Root Cause Analysis: A low conversion of the starting 5-nitro-1H-indazole can be attributed to several factors that reduce the reactivity of the nucleophile or the efficiency of the reaction environment.

Strategic Solutions:

  • Base Strength and Stoichiometry: Ensure a sufficiently strong base is used to deprotonate the indazole. While K2CO3 is commonly used, stronger bases like NaH or potassium tert-butoxide may be necessary, especially if the reaction is sluggish.[4][7][8] Using a slight excess of the base (e.g., 1.1-1.5 equivalents) can also drive the reaction to completion.

  • Solvent Choice: The solvent should be able to dissolve the indazole salt to a reasonable extent. Polar aprotic solvents like DMF or DMSO are generally good choices for this type of reaction.[4][7][8]

  • Reaction Time and Temperature: N-alkylation reactions can sometimes be slow at room temperature.[7][8] Increasing the temperature (e.g., to 50-80°C) and extending the reaction time can significantly improve the yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Data Summary: Common Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K2CO3DMFRoom Temp4870[7][8]
NaHTHFNot SpecifiedNot Specified>99 (N1-selectivity for similar indazoles)[1][2]
Problem 3: Formation of O-Alkylated Byproducts

Root Cause Analysis: While less common for indazoles compared to other heterocyclic systems, O-alkylation of the nitro group is a potential side reaction, especially under harsh conditions (e.g., very high temperatures or with highly reactive alkylating agents). This can lead to the formation of nitronate esters.

Strategic Solutions:

  • Milder Reaction Conditions: Avoid excessively high temperatures. If the reaction requires heating, a moderate temperature range (50-80°C) is generally sufficient.

  • Choice of Alkylating Agent: Use ethyl bromide or ethyl iodide. Avoid more reactive and less selective alkylating agents like diethyl sulfate unless necessary and with careful control of conditions.

Problem 4: Purification Challenges

Root Cause Analysis: The similar polarity of the N1 and N2 isomers makes their separation by crystallization difficult. This necessitates the use of chromatographic methods.

Strategic Solutions:

  • Column Chromatography: Automated flash column chromatography is an effective method for separating the this compound from its isomer and other impurities.[5] A gradient elution system, typically with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), is recommended.

  • TLC Method Development: Before performing column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve good separation between the spots corresponding to the desired product, the isomeric byproduct, and any unreacted starting material.

Experimental Protocol: Purification by Flash Column Chromatography

  • Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel or Celite®.

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Purification Workflow:

Purification_Workflow Crude_Product Crude Product (N1/N2 Isomers + Impurities) TLC TLC Method Development Crude_Product->TLC Column_Chromatography Flash Column Chromatography TLC->Column_Chromatography Fraction_Analysis Fraction Analysis by TLC Column_Chromatography->Fraction_Analysis Pure_N1 Pure this compound Fraction_Analysis->Pure_N1 Pure_N2 Isolated 2-Ethyl-5-nitro-1H-indazole Fraction_Analysis->Pure_N2

References

Technical Support Center: Purification of 1-Ethyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1-Ethyl-5-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. The following sections provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this molecule, ensuring you achieve high purity and yield.

Section 1: Understanding the Core Purification Challenges

The synthesis of this compound, typically via N-alkylation of 5-nitro-1H-indazole, presents a unique set of purification challenges.[1][2][3] Understanding the potential impurities is the first step toward designing a robust purification strategy.

Key Potential Impurities:

  • Unreacted Starting Material: 5-Nitro-1H-indazole is more polar than the N-ethylated product due to its acidic N-H proton and will behave differently during chromatography and recrystallization.[4]

  • Isomeric Byproducts: The alkylation of indazoles can occur on either the N1 or N2 nitrogen. While the N1 isomer is often the thermodynamic product, the formation of the N2-ethyl-5-nitro-1H-indazole isomer is a common process-related impurity. These isomers can be difficult to separate due to their similar molecular weights and polarities.

  • Reagents and Catalysts: Residual potassium carbonate (K₂CO₃), bromoethane, and the phase-transfer catalyst (e.g., tetra-n-butylammonium iodide) may contaminate the crude product.[1][2]

  • Solvent Residues: The synthesis often employs high-boiling point solvents like N,N-Dimethylformamide (DMF), which can be challenging to remove completely.[1][2][3]

The following flowchart provides a general strategy for purifying the crude product, which we will explore in detail in the subsequent troubleshooting sections.

A Crude Reaction Mixture B Aqueous Work-up (e.g., EtOAc/Water Extraction) A->B Remove salts, high-polarity impurities C Evaporate Organic Layer B->C D Assess Purity (TLC, ¹H NMR) C->D E Is Purity >95%? D->E F Recrystallization (e.g., from Ethanol) E->F Yes G Flash Column Chromatography E->G No H Final Product (Check Purity & Characterize) F->H G->H

Caption: General purification workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product is a yellow or brownish solid, but the literature reports "pale-pink crystals." Is this a purity issue?

A1: Yes, this is very likely an indication of impurities. While pure this compound is described as pale-pink, residual DMF, oxidized species, or other colored byproducts can impart a yellow or brown hue.[1][2] We recommend an additional purification step, such as chromatography or recrystallization with charcoal treatment, to improve the color and purity.

Q2: What is the expected melting point, and why is mine broad or depressed?

A2: The reported melting point for pure this compound is in the range of 119-121 °C (392–394 K).[1][2] A broad or depressed melting point is a classic sign of impurity, as described by the theory of melting point depression. The presence of unreacted 5-nitroindazole (m.p. ~208-209 °C) or the N2-isomer can cause this.[4]

Q3: What analytical techniques are best for assessing purity and identifying the N2-isomer?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Essential for a quick purity check and for developing a column chromatography method. The N1 and N2 isomers will likely have slightly different Rf values.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The chemical shifts of the protons on the indazole ring and the ethyl group will be distinct for the N1 and N2 isomers. Specifically, look for differences in the chemical shift of the C3-H proton, which is often sensitive to the substitution pattern on the pyrazole ring.

  • LC-MS: Useful for confirming the mass of the product and detecting any impurities with different mass-to-charge ratios. It can also help quantify the level of impurities if calibrated.

Compound Molecular Formula MW ( g/mol ) Melting Point (°C) Appearance
This compoundC₉H₉N₃O₂191.19119–121Pale-pink crystals[1][2]
5-Nitro-1H-indazole (Starting Material)C₇H₅N₃O₂163.13208–209Pale yellow needles[4]
Caption: Table 1. Physical properties of the target compound and key starting material.

Section 3: Troubleshooting Guide: Purification Methods

This section addresses specific issues you may encounter with common purification techniques.

Recrystallization

Recrystallization is the reported method for purification and is effective if the impurity profile is favorable.[1][3]

Q4: My yield is very low after recrystallizing from ethanol. What can I do to improve it?

A4: Low yield is typically caused by either using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The principle of recrystallization relies on a large difference in solubility between hot and cold conditions. If too much solvent is used, the solution will not become saturated upon cooling, and much of your product will remain dissolved.

  • Solutions:

    • Minimize Solvent Volume: Add the hot ethanol dropwise to your crude solid until it just dissolves. Using a minimal amount of hot solvent is critical for maximizing recovery.

    • Use a Co-solvent System: If ethanol is too good a solvent, you can add an "anti-solvent" (a solvent in which your compound is poorly soluble, but which is miscible with ethanol, e.g., water or hexanes). Dissolve the crude product in a minimal amount of hot ethanol and then add the anti-solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to clarify and then allow it to cool slowly.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

Q5: My product purity does not improve after recrystallization. What's wrong?

A5: This usually indicates that the impurities have very similar solubility properties to your desired product, leading to co-crystallization. This is often the case with isomeric impurities like the N2-ethyl variant.

  • Causality: For recrystallization to be effective, the impurities should either be much more soluble (stay in the mother liquor) or much less soluble (can be filtered off hot) than the target compound.

  • Solution: When recrystallization fails to separate key impurities, column chromatography is the necessary next step. It separates compounds based on their differential partitioning between the stationary and mobile phases, which is a more selective mechanism than solubility alone.[5]

Flash Column Chromatography

Flash chromatography is the most robust method for separating complex mixtures containing isomers and starting materials.

A Problem: Poor Separation B Analyze TLC Plate A->B C Spots are streaking? B->C F Spots are too close (ΔRf < 0.1)? B->F D Compound overloaded? Too polar a loading solvent? C->D Yes C->F No E Use dry loading or load in minimal non-polar solvent D->E G Adjust mobile phase polarity. Try adding a third solvent (e.g., DCM) F->G Yes H Still no separation? G->H I Change stationary phase (e.g., Alumina, C18) or use preparative HPLC H->I Yes

Caption: Troubleshooting flowchart for flash column chromatography.

Q6: How do I choose the right solvent system (eluent) for my column?

A6: The ideal solvent system is developed using TLC.

  • Causality: Column chromatography is essentially a scaled-up version of TLC. The separation you see on the TLC plate is predictive of the separation you will achieve on the column.

  • Protocol:

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in various solvent mixtures. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).

    • The goal is to find a solvent system where your desired product (this compound) has an Rf value of approximately 0.25-0.35 .[6] This Rf provides a good balance, allowing the compound to move down the column at a reasonable rate while ensuring sufficient interaction with the silica for separation to occur.

    • Ensure there is visible separation (different Rf values) between your product spot and the major impurity spots.

Solvent System (Hexane:Ethyl Acetate) General Polarity Typical Application
9:1LowEluting non-polar impurities.
4:1 to 3:1Medium-LowOften a good starting point for target compound elution.[7]
1:1MediumEluting more polar compounds or speeding up elution.
Caption: Table 2. Example solvent systems for TLC method development.

Q7: I can't separate the N1 and N2 isomers. They co-elute from the column.

A7: This is a common and difficult challenge. If a standard Hexane/EtOAc system on silica gel is not providing separation, you need to alter the selectivity of your chromatographic system.

  • Causality: Selectivity in chromatography is driven by the specific chemical interactions between the analytes and the stationary/mobile phases. To separate very similar isomers, you must exploit subtle differences in these interactions.

  • Solutions:

    • Change Mobile Phase: Introduce a different solvent to the mobile phase. For example, switching from Hexane/EtOAc to a Hexane/Dichloromethane/EtOAc or Toluene/EtOAc system can alter the π-π interactions between your aromatic compounds and the eluent, sometimes dramatically improving separation.

    • Change Stationary Phase: If changing the mobile phase fails, the next step is to change the stationary phase.

      • Alumina (neutral or basic): Can offer different selectivity for nitrogen-containing heterocycles.

      • Reverse-Phase (C18) Silica: This separates compounds based on hydrophobicity rather than polarity. Your more non-polar isomer will be retained longer. This is often performed using preparative HPLC with solvent systems like Acetonitrile/Water or Methanol/Water.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

  • Objective: To remove inorganic salts, residual DMF, and other water-soluble impurities from the crude reaction mixture.

  • After the reaction is complete, remove the DMF under reduced pressure as much as possible.

  • To the residue, add Ethyl Acetate (EtOAc, ~10-15 mL per gram of starting material) and an equal volume of water.

  • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Drain the aqueous layer. Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities) and then with a saturated aqueous sodium chloride (brine) solution (to help break emulsions and remove residual water).[8][9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid for further purification.

Protocol 2: Optimized Flash Column Chromatography

  • Objective: To separate this compound from starting material and isomeric impurities.

  • Sample Preparation (Dry Loading): Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone). Add 2-3 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This prevents the use of a strong loading solvent that would compromise separation at the top of the column.

  • Column Packing: Prepare a silica gel column using your pre-determined eluent (e.g., 4:1 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of your crude sample (e.g., 50-100 g of silica for 1 g of crude).

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a plate. Visualize under UV light (254 nm).

  • Combine and Concentrate: Once you have identified the pure fractions containing your product, combine them and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Regioselective Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively functionalizing the indazole scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, and the ability to control the site of alkylation—at the N1 or N2 position—is often critical for achieving desired pharmacological activity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high regioselectivity in your indazole alkylation reactions.

Understanding the Challenge: N1 vs. N2 Regioselectivity

The core challenge in indazole alkylation arises from the existence of two nucleophilic nitrogen atoms within the pyrazole ring. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2][4][5] Consequently, direct alkylation often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer.[2][4][6][7]

The regiochemical outcome of the reaction is a delicate balance of several factors, including:

  • Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring can significantly influence the accessibility and nucleophilicity of the N1 and N2 positions.[3][4][6]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation.[4][8]

  • Nature of the Electrophile: The alkylating agent itself can influence the reaction's regioselectivity.[3]

  • Kinetic vs. Thermodynamic Control: N1-alkylated indazoles are often the thermodynamically favored product, while the N2-isomer can be formed under kinetic control.[4][9][10]

Below is a diagram illustrating the key factors that influence the regioselectivity of indazole alkylation.

G cluster_factors Factors Influencing Regioselectivity cluster_products Products Indazole Indazole Substrate (Tautomeric Equilibrium) Conditions Reaction Conditions (Base, Solvent, Temp) Indazole->Conditions Kinetic Kinetic Control Conditions->Kinetic Thermodynamic Thermodynamic Control Conditions->Thermodynamic Electrophile Alkylating Agent (R-X) Electrophile->Kinetic Electrophile->Thermodynamic Substituents Ring Substituents (Steric & Electronic Effects) Substituents->Kinetic Substituents->Thermodynamic N2_Product N2-Alkylated Indazole (Often Kinetically Favored) Kinetic->N2_Product Favors N1_Product N1-Alkylated Indazole (Often Thermodynamically Favored) Thermodynamic->N1_Product Favors G cluster_workflow General Indazole Alkylation Workflow cluster_outcomes Potential Outcomes Start Start with Indazole Substrate Conditions Select Reaction Conditions (Base, Solvent, Alkylating Agent) Start->Conditions Reaction Perform Alkylation Reaction (Control Temperature & Time) Conditions->Reaction Workup Quench and Workup Reaction->Workup Purification Purify by Chromatography Workup->Purification Analysis Analyze Products (N1 vs. N2) Purification->Analysis N1_Selective High N1 Selectivity Analysis->N1_Selective N2_Selective High N2 Selectivity Analysis->N2_Selective Mixture Mixture of Isomers Analysis->Mixture

References

Preventing the formation of the N2-isomer during 1-Ethyl-5-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Selectively Synthesizing the N1-Isomer and Preventing N2-Isomer Formation

Welcome to the technical support center for the synthesis of 1-Ethyl-5-nitro-1H-indazole. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of N2-isomer formation during the N-alkylation of 5-nitro-1H-indazole. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Challenge: N1 vs. N2 Alkylation of 5-Nitro-1H-indazole

The N-alkylation of 5-nitro-1H-indazole can lead to two regioisomers: the desired this compound (N1-isomer) and the undesired 2-ethyl-5-nitro-1H-indazole (N2-isomer). The formation of these isomers is a classic example of a reaction governed by both kinetic and thermodynamic factors, as well as steric and electronic effects.[1][2][3] The indazole ring possesses two nucleophilic nitrogen atoms, and the regiochemical outcome of the alkylation is highly dependent on the reaction conditions.[4]

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6] However, direct alkylation often leads to a mixture of N1 and N2 products.[6][7] The key to selectively synthesizing the N1-isomer lies in carefully controlling these reaction conditions to favor its formation over the N2-isomer.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 isomers. What are the primary factors influencing the N1/N2 ratio?

A1: The N1/N2 isomer ratio is primarily influenced by a combination of factors:

  • Base and Solvent System: This is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][2][4] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[4][7]

  • Counter-ion: The cation from the base can play a significant role. For instance, Na+ is believed to chelate with the N2-nitrogen and the oxygen of a C3-carboxylate substituent, sterically hindering the N2 position and directing alkylation to the N1 position.[3][6]

  • Nature of the Alkylating Agent: While ethyl bromide is a common choice, the reactivity and steric bulk of the alkylating agent can influence the outcome.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the thermodynamically more stable product.

Q2: How can I confirm the identity of my N1 and N2 isomers?

A2: The most reliable method for distinguishing between N1 and N2 alkylated indazoles is through nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1][5]

  • For the N1-isomer: A key correlation will be observed between the protons of the ethyl group's CH2 directly attached to the nitrogen and the C7a carbon of the indazole ring.[5]

  • For the N2-isomer: A correlation is typically seen between the ethyl group's CH2 protons and the C3 carbon of the indazole ring.[1]

Additionally, the 13C NMR chemical shifts can be diagnostic. For 1-alkylindazoles, the spectra are often similar to the parent N-H indazole, whereas 2-alkylindazoles show more significant differences, such as an upfield shift of the C3 resonance.[8]

Q3: Can I separate the N1 and N2 isomers after the reaction?

A3: Yes, separation of the N1 and N2 isomers is typically achieved using flash column chromatography on silica gel.[4][7] However, this can be a time-consuming and costly process, especially on a larger scale. Therefore, optimizing the reaction for high regioselectivity is the preferred strategy.

Troubleshooting Guide: Minimizing N2-Isomer Formation

This guide is structured to help you diagnose and resolve issues leading to the undesired formation of the N2-isomer.

Issue 1: Significant Formation of the N2-Isomer (e.g., N1:N2 ratio < 80:20)

Potential Cause: The reaction conditions are favoring N2-alkylation. This is common when using base/solvent systems like K2CO3 in DMF.[9]

Troubleshooting Steps:

  • Change the Base and Solvent System: Switch to a system known to favor N1-alkylation. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly recommended for promoting N1-selectivity.[1][2][4]

  • Control the Temperature: Perform the initial deprotonation with NaH at 0 °C before adding the ethylating agent. After the addition, allow the reaction to slowly warm to room temperature and stir for an extended period (16-24 hours).[4]

  • Ensure Anhydrous Conditions: Moisture can interfere with the reaction and affect the performance of NaH. Use flame-dried glassware and anhydrous solvents.

Experimental Protocol for Selective N1-Ethylation of 5-Nitro-1H-indazole

This protocol is adapted from established methods demonstrating high N1-regioselectivity.[1][2][4]

Materials:

  • 5-Nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide (or other ethylating agent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-nitro-1H-indazole (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add ethyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure this compound.

Data Summary: Impact of Reaction Conditions on N1/N2 Selectivity

Base Solvent Temperature Typical N1:N2 Ratio Reference
NaHTHF0 °C to RT>95:5[1][2]
K2CO3DMF120 °C58:42[7]
K2CO3DMFRTMixture[9]
Cs2CO3DioxaneRTHigh N1-selectivity[4]

Visualizing the Reaction Pathway and Troubleshooting Logic

Diagram 1: General N-Alkylation of 5-Nitro-1H-indazole

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products 5-Nitro-1H-indazole 5-Nitro-1H-indazole Base Base (e.g., NaH, K2CO3) 5-Nitro-1H-indazole->Base Deprotonation N1_Isomer This compound (Desired Product) Base->N1_Isomer Alkylation at N1 N2_Isomer 2-Ethyl-5-nitro-1H-indazole (Undesired Product) Base->N2_Isomer Alkylation at N2 Solvent Solvent (e.g., THF, DMF) Solvent->N1_Isomer Solvent->N2_Isomer Ethylating_Agent Ethylating Agent (e.g., EtBr) Ethylating_Agent->N1_Isomer Ethylating_Agent->N2_Isomer

Caption: Reaction pathway for the N-alkylation of 5-nitro-1H-indazole.

Diagram 2: Troubleshooting Flowchart for N2-Isomer Formation

G Start Start: Synthesis of This compound Check_Isomer_Ratio Analyze Product Mixture: Determine N1:N2 Ratio Start->Check_Isomer_Ratio High_N2 High N2-Isomer Content? Check_Isomer_Ratio->High_N2 Troubleshoot Implement Troubleshooting Steps High_N2->Troubleshoot Yes Purify Purify by Column Chromatography High_N2->Purify No (Acceptable Ratio) Change_Base_Solvent Change to NaH in THF Troubleshoot->Change_Base_Solvent Control_Temp Control Temperature (0 °C to RT) Change_Base_Solvent->Control_Temp Anhydrous Ensure Anhydrous Conditions Control_Temp->Anhydrous Repeat_Synthesis Repeat Synthesis with Optimized Conditions Anhydrous->Repeat_Synthesis Repeat_Synthesis->Check_Isomer_Ratio Success Successful Synthesis: High N1-Selectivity Purify->Success

Caption: Decision-making flowchart for addressing N2-isomer formation.

References

Scaling up the synthesis of 1-Ethyl-5-nitro-1H-indazole for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-5-nitro-1H-indazole for Preclinical Studies

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to the larger quantities required for preclinical studies. We will address common challenges, provide detailed, scalable protocols, and explain the chemical reasoning behind our recommendations to ensure a safe, efficient, and reproducible process.

Section 1: Synthesis Overview and Mechanism

The preparation of this compound is typically achieved via the N-alkylation of 5-nitro-1H-indazole with an ethylating agent, such as bromoethane. This reaction is a nucleophilic substitution where the deprotonated indazole nitrogen attacks the electrophilic ethyl group. The choice of base and solvent is critical for achieving high regioselectivity for the desired N1-alkylated product over the N2-isomer.

The established method utilizes potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as the solvent, with a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) to enhance the reaction rate.[1][2][3]

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents & Conditions 5-nitro-1H-indazole 5-nitro-1H-indazole Reaction Reaction 5-nitro-1H-indazole->Reaction Bromoethane Bromoethane Bromoethane->Reaction K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction TBAI (Catalyst) TBAI (Catalyst) TBAI (Catalyst)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Room Temp, 48h Room Temp, 48h Room Temp, 48h->Reaction Product This compound Reaction->Product

Caption: Reaction scheme for the N-alkylation of 5-nitro-1H-indazole.

Section 2: Scalable Synthesis Protocol

This protocol provides a method for the synthesis of this compound, with parameters for both a standard lab scale (1 g) and a preclinical scale-up (100 g). The core principles remain the same, but scale-up introduces critical considerations for mixing, heat transfer, and reagent addition.[4]

Materials and Equipment
  • Reactants: 5-nitro-1H-indazole, Bromoethane (EtBr)

  • Reagents: Potassium Carbonate (K₂CO₃, anhydrous), Tetra-n-butylammonium iodide (TBAI)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

  • Equipment: Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and addition funnel; standard laboratory glassware; rotary evaporator; filtration apparatus.

Reagent Quantities
ComponentLab Scale (1 g)Preclinical Scale (100 g)Molar Eq.Notes
5-nitro-1H-indazole1.0 g100.0 g1.0Ensure starting material is dry and pure.
Bromoethane0.42 mL42.0 mL1.0Highly volatile and toxic; handle in a fume hood.
Potassium Carbonate1.7 g170.0 g2.0Use anhydrous K₂CO₃; powder form is ideal for reactivity.
TBAI (catalyst)~20 mg~2.0 g~0.01Phase-transfer catalyst; accelerates the reaction.
DMF (anhydrous)30 mL3.0 L-Anhydrous grade is crucial to prevent side reactions.
Step-by-Step Procedure
  • Reactor Setup: Assemble the jacketed reactor with an overhead stirrer, temperature probe, and addition funnel under an inert atmosphere (e.g., Nitrogen). Rationale: An inert atmosphere prevents moisture from entering the reaction, which is critical when using anhydrous solvents and bases.

  • Charge Reagents: To the reactor, add 5-nitro-1H-indazole, anhydrous potassium carbonate, and TBAI.

  • Add Solvent: Add the anhydrous DMF via the addition funnel.

  • Initiate Stirring: Begin vigorous mechanical stirring to create a uniform slurry. Rationale: Efficient mixing is crucial in heterogeneous reactions, especially at scale, to ensure all reactants are in contact.[4]

  • Controlled Reagent Addition: Slowly add the bromoethane dropwise over 30-60 minutes using the addition funnel. Monitor the internal temperature. While the reaction is not strongly exothermic at room temperature, controlled addition is a best practice during scale-up to prevent potential temperature spikes.[5]

  • Reaction: Stir the mixture at room temperature (20-25°C) for approximately 48 hours.

  • Monitor Progress: Check the reaction's progress periodically using Thin-Layer Chromatography (TLC). Self-Validation: A TLC run comparing the reaction mixture to the starting material spot will confirm the consumption of 5-nitro-1H-indazole and the formation of a new, less polar product spot.

  • Work-up & Isolation:

    • Once the reaction is complete, filter the mixture to remove the solid potassium carbonate. Wash the solid cake with a small amount of DMF or ethyl acetate.

    • Combine the filtrates and remove the DMF under reduced pressure. Caution: DMF has a high boiling point; a good vacuum pump and elevated temperature (e.g., 50-60°C) are required.

    • The resulting crude solid/oil can be further purified. A common procedure involves adding the crude material to ice-water, which may cause the product to precipitate. The solid can then be collected by filtration.

  • Purification: The most common and scalable purification method is recrystallization.[1]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the pale-pink or yellow crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Section 3: Troubleshooting Guide

Troubleshooting_Guide cluster_S1 Solutions for Low Yield cluster_S2 Solutions for Isomer Formation cluster_S3 Solutions for Stalled Reaction cluster_S4 Solutions for Purification Issues Start Problem Encountered P1 Low or No Yield Start->P1 P2 Isomer Formation (N2-alkylation) Start->P2 P3 Reaction Stalls Start->P3 P4 Purification Issues (Oily Product) Start->P4 S1a Check starting material purity (NMR, MP). Use fresh, anhydrous K2CO3. Ensure DMF is anhydrous. P1->S1a S2a Confirm reaction conditions. K2CO3 in DMF favors N1-alkylation. Isolate and characterize byproduct. P2->S2a S3a Monitor by TLC. Add fresh TBAI or a small amount of extra bromoethane. P3->S3a S4a Ensure complete DMF removal. Perform aqueous work-up (ice-water). Attempt recrystallization from different solvents (Ethanol, Methanol). P4->S4a

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My reaction yield is very low or I recovered only starting material. What went wrong?

A: This is a common issue that can often be traced back to the quality of the reagents.

  • Cause 1: Inactive Base. Potassium carbonate is hygroscopic and can absorb moisture from the air, reducing its basicity. If the base is not strong enough to deprotonate the indazole, the reaction will not proceed.

    • Solution: Use freshly opened, anhydrous potassium carbonate or dry your existing stock in an oven at >120°C for several hours before use.

  • Cause 2: Wet Solvent. The presence of water in the DMF can quench the deprotonated indazole and hydrolyze the bromoethane.

    • Solution: Use a new bottle of anhydrous DMF or dry the solvent over molecular sieves.

  • Cause 3: Poor Quality Starting Material. The 5-nitro-1H-indazole may contain impurities that inhibit the reaction.

    • Solution: Verify the purity of your starting material via melting point or NMR spectroscopy before beginning the synthesis. Several synthesis routes exist for 5-nitro-1H-indazole, and purity may vary.[6][7]

Q: I've isolated a product, but my NMR spectrum shows a mixture of isomers. How do I fix this?

A: Indazole has two reactive nitrogen atoms (N1 and N2), leading to the possibility of forming two different constitutional isomers: 1-ethyl and 2-ethyl derivatives.

  • Cause: While the prescribed conditions (K₂CO₃ in DMF) strongly favor N1 alkylation, certain conditions can increase the proportion of the N2 isomer.[8] The formation of byproducts is a known challenge in the alkylation of similar heterocyclic systems.[9]

    • Solution: Adhere strictly to the recommended solvent and base system. Polar aprotic solvents like DMF are known to favor the desired N1 product. If isomer formation is persistent, purification by flash column chromatography may be necessary to isolate the desired 1-ethyl isomer, though this can be challenging at a large scale.[10]

Q: The product is an oil and won't crystallize. How can I purify it?

A: An oily product typically indicates the presence of impurities that are inhibiting crystallization.

  • Cause 1: Residual DMF. DMF is a high-boiling solvent and can be difficult to remove completely, leaving an oily residue.

    • Solution: After the initial evaporation, co-evaporate the residue with a lower-boiling solvent like toluene or perform a thorough aqueous workup by partitioning the residue between ethyl acetate and water. The product will move to the organic layer, leaving the highly water-soluble DMF behind.

  • Cause 2: Residual TBAI. The phase-transfer catalyst can sometimes be carried through the workup.

    • Solution: The aqueous workup described above should effectively remove the TBAI salt.

  • Cause 3: Other Impurities. If the oil persists, it likely contains reaction byproducts.

    • Solution: Try dissolving the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and passing it through a short plug of silica gel to remove polar impurities. Following this, attempt recrystallization from various solvents (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: Safety is paramount.

  • Nitroaromatic Compounds: this compound and its precursor are nitroaromatic compounds. These can be toxic and are often skin absorbable.[11][12] Some nitroaromatics are thermally unstable and can decompose exothermically.[13] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Bromoethane: This is a toxic and carcinogenic alkylating agent. It should be handled with extreme care in a fume hood.

  • Scale-Up Hazards: When moving to a larger scale, the primary concern is managing the reaction's heat output. Although this specific reaction is not violently exothermic, any potential for heat generation is amplified at scale.[4][15] Ensure your reactor has adequate cooling capacity and that reagents are added in a slow, controlled manner.

Q2: Can I use a different base or solvent to speed up the reaction? A2: While other systems might work, they can introduce complications. Using a stronger base like sodium hydride (NaH) could potentially shorten reaction times but requires stricter anhydrous conditions and may alter the N1/N2 regioselectivity. Alternative solvents could also impact selectivity.[8] The K₂CO₃/DMF system is well-documented and provides good selectivity for the desired product, making it a reliable choice for scaling up.[1][2]

Q3: How should I dispose of the waste generated from this reaction? A3: All waste must be handled according to your institution's and local regulations.

  • Solvent Waste: DMF and ethanol should be collected in a designated halogen-free organic waste container.

  • Solid Waste: Filtered potassium carbonate may be contaminated with reactants and should be disposed of as solid chemical waste.

  • Aqueous Waste: The aqueous layer from any workup should be collected in a designated aqueous waste container. Do not pour any chemical waste down the drain.[14]

Q4: What analytical methods are best for final product characterization? A4: To confirm the identity and purity of your final this compound, a combination of methods is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, including the position of the ethyl group.

  • Melting Point: A sharp melting point close to the literature value (119-121°C or 392-394 K) is a strong indicator of purity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the precise purity of the final compound for preclinical use.

References

Technical Support Center: Recrystallization of 1-Ethyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Ethyl-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve high purity through recrystallization. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)
Q1: What is the most effective starting solvent for the recrystallization of this compound?

Based on established laboratory procedures, ethanol is the recommended and proven solvent for single-solvent recrystallization of this compound.[1][2][3]

  • Scientific Rationale: The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature.[4][5] this compound, an aromatic nitro compound, exhibits this exact solubility profile in ethanol. The polar nitro group and the indazole ring system allow for sufficient interaction with hot ethanol to dissolve, while the overall organic structure ensures it becomes insoluble upon cooling, facilitating crystal formation.

Q2: What are the common impurities I should be aware of during the purification of this compound?

Impurities typically originate from the synthesis process. For this compound, which is often synthesized via N-alkylation of 5-nitro-1H-indazole, potential impurities include:

  • Unreacted Starting Material: Residual 5-nitro-1H-indazole is a common impurity.

  • Isomeric Byproducts: The alkylation can sometimes occur on the other nitrogen atom of the indazole ring, leading to the formation of 2-Ethyl-5-nitro-1H-indazole.

  • Reaction Reagents: Inorganic salts such as potassium carbonate and phase-transfer catalysts like tetra-n-butylammonium iodide may persist if the initial workup is incomplete.[1][2]

  • Colored Impurities: Nitroaromatic compounds are often susceptible to the formation of colored byproducts due to side reactions.[6][7] These can impart a pale pink, yellow, or brownish hue to the crude product.

Q3: My final product has a distinct pink or yellow color. Is this normal, and how can I remove it?

While the pure compound is described as pale-pink crystals[1][2], a more intense color often indicates the presence of minor, highly-colored impurities. These can be effectively removed.

  • Solution: The use of activated charcoal (decolorizing carbon) is the standard method for removing colored impurities.[7]

  • Mechanism: Activated charcoal has a high surface area with pores that adsorb large, flat, colored impurity molecules (often polyaromatic or degradation products) while leaving the smaller target molecule in solution.

  • Critical Protocol:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and allow the boiling to subside slightly. Caution: Never add charcoal to a boiling liquid, as it can cause violent bumping.

    • Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.

    • Gently reheat the mixture to boiling for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration to remove the charcoal while the solution is still hot.[7] This is a crucial step to prevent the desired product from crystallizing prematurely along with the charcoal.

    • Allow the hot, clear filtrate to cool slowly to induce crystallization.

Troubleshooting & Optimization Guide
Problem: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[8] This is one of the most common issues in recrystallization.

  • Causality:

    • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

    • Supersaturation: The concentration of the solute is too high when the solution cools below the compound's melting point.

    • Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the solute.

  • Immediate Solution:

    • Reheat the mixture until the oil completely redissolves.[8]

    • Add a small amount (10-20% more) of the hot solvent to reduce the concentration.[9]

    • Ensure the solution is completely homogenous.

    • Attempt to cool the solution again, but this time much more slowly. Insulating the flask with a cloth or placing it within a larger beaker of hot water can promote slow cooling, which favors crystal lattice formation over oiling.[8]

Problem: No crystals have formed even after the solution has cooled to room temperature. What should I do?

This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[8]

  • Scenario 1: Too much solvent was used. This is the most frequent cause of crystallization failure.[8][10] The solution is not saturated at room temperature, and thus the compound remains dissolved.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Reduce the volume by 15-25% and then allow it to cool again.[9] Repeat until you observe turbidity or crystal formation upon cooling.

  • Scenario 2: The solution is supersaturated. The solution holds more dissolved solute than it theoretically should, and crystallization requires an initiation event (nucleation).[8]

    • Solutions (in order of preference):

      • Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the solution will provide a perfect template for crystal growth.[8]

      • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[8][10] The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.

      • Flash Freeze: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate quickly in the air, leaving a small crystalline residue on the rod. Re-inserting this rod into the solution can introduce seed crystals.[9]

      • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[8]

Problem: My final yield is very low. How can I improve my recovery?

A low yield indicates a loss of product during the recrystallization process. Several factors can contribute to this.

  • Common Causes & Preventative Measures:

    • Using an excess of solvent: This is the most significant cause of low recovery, as a portion of your product will remain in the mother liquor.[10]

      • Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.[5][11]

    • Premature crystallization during hot filtration: If you are using hot filtration to remove insoluble impurities or charcoal, the product can crystallize on the filter paper or in the funnel stem.

      • Optimization: Use a short-stemmed or stemless funnel and pre-heat the funnel and filter paper by passing hot solvent through it just before filtering your solution. Adding a slight excess of solvent (5-10%) before filtration can also help keep the product dissolved.[12] This excess can be boiled off after filtration is complete.

    • Washing crystals with room-temperature solvent: After collecting the crystals by vacuum filtration, washing them with solvent that is not ice-cold will redissolve a portion of your purified product.[10]

      • Optimization: Always use a minimal amount of ice-cold solvent for washing. The low temperature minimizes the solubility of your product, washing away soluble impurities without significant product loss.

    • Cooling the solution too rapidly: While it may seem counterintuitive, very rapid cooling can trap impurities in the crystal lattice and may not allow for complete crystallization from the solution.

      • Optimization: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[13] Slow cooling promotes the formation of larger, purer crystals.[13]

Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated, fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point (m.p. 119-121 °C or 392-394 K).[1][2]

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Antisolvent Method)

This method is useful if no single solvent provides the ideal solubility profile. A common pair for aromatic compounds is Ethanol (solvent) and Water (antisolvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "solvent" in which the compound is soluble).[14]

  • Addition of Antisolvent: While keeping the solution hot, add hot water (the "antisolvent" in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity).[14][15] This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[15]

  • Crystallization, Collection, and Drying: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of ethanol/water (in the same ratio as your final solution) for the washing step.[12]

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes for this compound
Ethanol 78.424.5Recommended. Proven effectiveness for this compound.[1][2]
Methanol 64.732.7A good alternative to ethanol; higher polarity may increase solubility at low temperatures, potentially reducing yield slightly.
Isopropanol 82.619.9A viable option, its lower polarity might be beneficial if the crude product has non-polar impurities.
Ethyl Acetate 77.16.0Often a good solvent for moderately polar compounds.
Toluene 110.62.4May be too non-polar to dissolve the compound effectively, even when hot. Could be used as an antisolvent.
Water 100.080.1The compound is likely insoluble in water even when hot, making it an excellent antisolvent in a mixed-solvent system with an alcohol.[16]
Visual Workflow & Troubleshooting Guides

Diagram 1: General Recrystallization Workflow

G A Dissolve Crude Solid in Minimum Hot Solvent E Insoluble Impurities? A->E B Add Charcoal? (Colored Impurities) C Add Charcoal & Reheat B->C Yes F Cool Slowly to Room Temperature B->F No D Hot Gravity Filtration C->D D->B E->D Yes E->F No G Cool in Ice Bath F->G H Collect Crystals (Vacuum Filtration) G->H I Wash with Ice-Cold Solvent H->I J Dry Purified Product I->J

Caption: General workflow for recrystallization.

Diagram 2: Troubleshooting Crystallization Failure

G Start Solution Cooled, No Crystals Formed Check_Appearance Is the solution an oil or a clear liquid? Start->Check_Appearance Oiled_Out Problem: Oiled Out Check_Appearance->Oiled_Out Oil Clear_Solution Problem: Solution is Clear (Too much solvent OR Supersaturated) Check_Appearance->Clear_Solution Clear Liquid Solve_Oil Solution: 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool very slowly Oiled_Out->Solve_Oil Solve_Supersat Action: 1. Scratch flask with glass rod 2. Add a seed crystal Clear_Solution->Solve_Supersat Still_No_Crystals Still No Crystals? Solve_Supersat->Still_No_Crystals Solve_Too_Much_Solvent Solution: 1. Gently boil off ~20% of solvent 2. Re-cool the concentrated solution Still_No_Crystals->Solve_Too_Much_Solvent Yes H H

Caption: Decision tree for troubleshooting crystallization issues.

References

Validation & Comparative

A Comparative Analysis of the Potential Biological Activities of 1-Ethyl-5-nitro-1H-indazole and 2-Ethyl-5-nitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core of numerous biologically active compounds.[1][2] The introduction of a nitro group, particularly at the 5-position, is a common strategy to impart or enhance specific biological activities, notably in the realm of antimicrobial and antiprotozoal agents.[3][4] This guide provides a comparative analysis of two isomeric compounds: 1-Ethyl-5-nitro-1H-indazole and 2-Ethyl-5-nitro-1H-indazole. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document will extrapolate their potential biological activities based on established structure-activity relationships (SAR) within the broader class of 5-nitroindazoles and related nitro-heterocyclic compounds.

Chemical Structures and Isomeric Considerations

The fundamental difference between this compound and 2-Ethyl-5-nitro-1H-indazole lies in the point of attachment of the ethyl group to the indazole ring system. This seemingly subtle variation in molecular architecture can have profound implications for the physicochemical properties and, consequently, the biological activity of the molecules. The positioning of the alkyl substituent influences factors such as steric hindrance, electron distribution, and the overall shape of the molecule, all of which are critical for interaction with biological targets.

G cluster_0 This compound cluster_1 2-Ethyl-5-nitro-1H-indazole This compound This compound 2-Ethyl-5-nitro-1H-indazole 2-Ethyl-5-nitro-1H-indazole

Caption: Chemical structures of the two isomers.

Potential Biological Activities of 5-Nitroindazoles

The 5-nitroindazole scaffold is a well-established pharmacophore with a range of documented biological activities. Research into this class of compounds has revealed their potential as:

  • Antiprotozoal Agents: Derivatives of 5-nitroindazole have demonstrated significant activity against various protozoan parasites, including Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease.[3][5][6][7]

  • Antimicrobial Agents: The nitro group is a key feature in many antimicrobial drugs.[4] While specific data for the title compounds is scarce, related nitro-heterocyclic compounds are known to possess antibacterial and antifungal properties.[8][9]

  • Anticancer Agents: Some 5-nitroindazole derivatives have been investigated for their antineoplastic properties, showing moderate activity against certain cancer cell lines.[5][10]

  • Enzyme Inhibitors: Indazole derivatives are known to inhibit various enzymes. For instance, certain indazoles can act as inhibitors of nitric oxide synthase (NOS) or other kinases.[11][12]

The Crucial Role of the Nitro Group: A Proposed Mechanism of Action

The biological activity of many nitro-heterocyclic compounds is contingent upon the bioreduction of the nitro group.[4][13] This process, often occurring under the anaerobic or microaerophilic conditions found in certain microorganisms or hypoxic tumor environments, leads to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals. These reactive intermediates can then covalently modify and damage critical biomolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[13]

G Nitro-heterocycle Nitro-heterocycle Nitroreductase Nitroreductase Nitro-heterocycle->Nitroreductase Reduction Reactive_Nitroso_Intermediate Reactive_Nitroso_Intermediate Nitroreductase->Reactive_Nitroso_Intermediate Generates DNA_Damage DNA_Damage Reactive_Nitroso_Intermediate->DNA_Damage Induces Cell_Death Cell_Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for nitro-heterocyclic drugs.

Structure-Activity Relationship (SAR) and Comparative Analysis

While a direct comparison is not available, we can infer potential differences in the biological activity of 1-ethyl and 2-ethyl isomers based on SAR studies of related compounds.

  • Impact of N-Substitution: Studies on 1,2-disubstituted 5-nitroindazolinones have shown that the nature and position of the substituent on the nitrogen atoms significantly influence the antichagasic activity.[14][15] For instance, in a series of 2-benzyl-1-alkyl-5-nitroindazolinones, variations in the 1-alkyl chain length led to marked differences in trypanocidal activity.[15] This suggests that the positioning of the ethyl group at N1 versus N2 in the title compounds could lead to distinct biological profiles.

  • Steric and Electronic Effects: The N1 and N2 positions of the indazole ring are electronically and sterically different. Substitution at N1 places the ethyl group in closer proximity to the fused benzene ring, which could influence pi-stacking interactions with biological targets. Conversely, substitution at N2 might allow for different conformational flexibility. These differences could affect how the molecules bind to the active sites of enzymes like nitroreductases, which are crucial for their activation.

  • Physicochemical Properties: The position of the ethyl group will likely influence physicochemical properties such as lipophilicity, solubility, and dipole moment. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME), and could therefore lead to different pharmacokinetic and pharmacodynamic profiles for the two isomers.

Based on these considerations, it is plausible that This compound and 2-Ethyl-5-nitro-1H-indazole will exhibit different potencies and selectivities in various biological assays. For example, one isomer might be a more potent antiprotozoal agent, while the other could show greater cytotoxicity against cancer cells.

Quantitative Data from Related 5-Nitroindazole Derivatives

To provide a quantitative context, the following table summarizes the biological activity of some representative 5-nitroindazole derivatives from the literature. It is important to note that these are not direct comparisons with the title compounds but serve to illustrate the range of activities observed for this class of molecules.

CompoundBiological ActivityAssayResults (IC50 or % Inhibition)Reference
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneAntichagasicT. cruzi amastigotes (Y strain)IC50 = 0.41 µM[6][7]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneAntichagasicT. cruzi amastigotes (Y strain)IC50 = 1.17 µM[6][7]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateAntileishmanialL. amazonensis amastigotesIC50 = 0.46 µM[16]
3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles (various derivatives)TrichomonacidalT. vaginalisRemarkable activity at 10 µg/mL[5]
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivativesAntibacterial/AntifungalVarious strainsSome derivatives showed exceptional efficacy.[9]

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of this compound and 2-Ethyl-5-nitro-1H-indazole, the following are generalized, step-by-step methodologies for key biological assays.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

G A Prepare serial dilutions of test compounds in a 96-well plate. B Add a standardized inoculum of the microorganism to each well. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24h). B->C D Determine the MIC by visual inspection for turbidity or using a viability indicator. C->D

Caption: Workflow for antimicrobial susceptibility testing.

Methodology:

  • Preparation of Compounds: Dissolve this compound and 2-Ethyl-5-nitro-1H-indazole in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate. Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by adding a viability indicator dye (e.g., resazurin).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the compounds on a mammalian cell line (e.g., HeLa, HepG2) to determine their potential as anticancer agents and to evaluate their general toxicity.

Methodology:

  • Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While a definitive comparison of the biological activities of this compound and 2-Ethyl-5-nitro-1H-indazole awaits direct experimental evaluation, this guide provides a scientifically grounded framework for understanding their potential. Based on the extensive research on related 5-nitroindazoles, it is highly probable that both isomers will exhibit interesting biological profiles, particularly as antimicrobial and antiprotozoal agents. The key takeaway for researchers is that the isomeric position of the ethyl group is likely to be a critical determinant of activity and selectivity.

Future research should focus on the parallel synthesis and in vitro screening of both isomers against a diverse panel of microbial strains and cancer cell lines. Head-to-head comparisons will elucidate the specific contributions of the N1 and N2 ethyl substitution to the biological activity of the 5-nitroindazole scaffold and could lead to the identification of a lead compound with superior therapeutic potential.

References

A Tale of Two Kinase Inhibitors: The Established Power of Pazopanib Versus the Untapped Potential of 1-Ethyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. These small molecules are designed to block the activity of protein kinases, enzymes that play a critical role in the signaling pathways driving cell growth, proliferation, and survival. This guide offers a comprehensive comparison between two molecules from the indazole chemical family: Pazopanib, a clinically approved and widely used multi-targeted tyrosine kinase inhibitor, and 1-Ethyl-5-nitro-1H-indazole, a less-explored compound that represents a scaffold with significant potential for kinase inhibition.

This comparison is structured not as a head-to-head contest of established efficacy, but as a juxtaposition of the known and the prospective. We will delve into the well-characterized profile of Pazopanib, a testament to the success of the indazole scaffold in clinical oncology. In parallel, we will explore the nascent potential of this compound, outlining the scientific rationale for its consideration as a kinase inhibitor and the experimental journey required to elucidate its activity. This guide is intended to provide researchers and drug development professionals with a framework for understanding the nuances of kinase inhibitor evaluation, from established drugs to novel chemical entities.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core is a bicyclic aromatic organic compound that has proven to be a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its rigid structure provides a solid foundation for the precise orientation of various functional groups that can interact with the ATP-binding pocket of kinases. Several successful kinase inhibitors, including Pazopanib and Axitinib, are built upon this indazole framework, highlighting its versatility and effectiveness in targeting these critical enzymes.[1][2]

Pazopanib: A Clinically Validated Multi-Targeted Kinase Inhibitor

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor that has received regulatory approval for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma.[3][4] Its mechanism of action is centered on the inhibition of several key receptor tyrosine kinases involved in angiogenesis and tumor growth.

Kinase Inhibitory Profile of Pazopanib

Pazopanib exhibits potent inhibitory activity against a range of tyrosine kinases, with a particular emphasis on those involved in the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways. The in vitro half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

Target KinaseIC50 (nM)Key Cellular Function
VEGFR-110Angiogenesis, cell migration
VEGFR-230Angiogenesis, vascular permeability
VEGFR-347Lymphangiogenesis
PDGFR-α84Cell growth, proliferation, and differentiation
PDGFR-β84Cell growth, proliferation, and differentiation
c-Kit74Cell survival, proliferation, and differentiation
FGFR-1140Cell proliferation, differentiation, and migration
c-Fms146Myeloid cell differentiation and function

This data is compiled from multiple sources and represents a consensus of reported values.

Mechanism of Action of Pazopanib

Pazopanib competitively binds to the ATP-binding pocket of its target kinases, preventing the phosphorylation of downstream signaling molecules. This blockade of key signaling pathways, particularly the VEGF pathway, leads to an inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Pazopanib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Downstream Downstream Signaling VEGFR->Downstream Phosphorylation PDGFR PDGFR PDGFR->Downstream Phosphorylation Pazopanib Pazopanib Pazopanib->VEGFR Inhibits ATP Binding Pazopanib->PDGFR Inhibits ATP Binding ATP ATP ATP->VEGFR ATP->PDGFR Gene Gene Expression (Angiogenesis, Proliferation) Downstream->Gene

Pazopanib's mechanism of action.

This compound: A Compound of Untapped Potential

In stark contrast to the well-documented profile of Pazopanib, this compound is a compound with limited characterization in the context of kinase inhibition. Its primary appearance in the scientific literature is related to its chemical synthesis and crystal structure.[5] However, the presence of the indazole core, coupled with a nitro group—a feature found in other biologically active molecules—suggests a potential for interaction with biological targets, including kinases.[6][7]

A Hypothetical Kinase Inhibitory Profile

Based on the known structure-activity relationships of indazole-based kinase inhibitors, we can hypothesize a potential kinase inhibitory profile for this compound. The indazole ring can serve as the core scaffold for binding to the hinge region of the kinase ATP-binding pocket. The ethyl group at the 1-position and the nitro group at the 5-position would likely influence its selectivity and potency against different kinases. A recent study identified 5-nitroindazole as a potential multi-targeted inhibitor for CDK and transferase kinases in lung cancer through computational screening, lending credence to the potential of this scaffold.[6]

To truly understand its potential, a comprehensive experimental evaluation is necessary. This would involve a tiered approach, starting with broad screening and progressing to more focused cellular and in vivo studies.

Experimental Roadmap for Characterizing a Novel Kinase Inhibitor

The following section outlines a detailed experimental workflow for the comprehensive evaluation of a novel compound like this compound as a kinase inhibitor. This serves as a practical guide for researchers embarking on the characterization of new chemical entities.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound has any direct inhibitory activity against a panel of purified kinases.

Objective: To measure the IC50 values of this compound against a broad panel of recombinant kinases.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into a 384-well assay plate. Include DMSO-only wells (high control, 0% inhibition) and wells with a known pan-kinase inhibitor like staurosporine (low control, 100% inhibition).

  • Kinase Reaction:

    • Add the recombinant kinase and its specific substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP and develop a luminescent signal by adding the Kinase Detection Reagent.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value.[8]

Kinase_Assay_Workflow Start Start: Compound Dilution Plate Dispense into Assay Plate Start->Plate AddKinase Add Kinase & Substrate Plate->AddKinase AddATP Add ATP (Initiate Reaction) AddKinase->AddATP Incubate Incubate (e.g., 60 min) AddATP->Incubate Stop Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Stop Detect Add Kinase Detection Reagent (Generate Signal) Stop->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

In Vitro Kinase Assay Workflow.
Cellular Target Engagement Assays

Once a direct inhibitory activity is established, the next critical step is to confirm that the compound can enter cells and bind to its intended target in a physiological context.

Objective: To verify the binding of this compound to its target kinase(s) within intact cells.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cancer cell line to ~80% confluency. Treat the cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[9][10][11]

CETSA_Workflow Start Start: Cell Culture & Treatment Heat Heat Challenge (Temperature Gradient) Start->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Analyze Analyze Data (Plot Melting Curve) Quantify->Analyze

Cellular Thermal Shift Assay Workflow.
Cellular Viability and Proliferation Assays

To assess the functional consequences of kinase inhibition, it is essential to measure the compound's effect on cancer cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed a cancer cell line of interest into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value for cytotoxicity.[12]

Conclusion: From Established Efficacy to Future Discovery

The comparison between Pazopanib and this compound encapsulates the journey of a kinase inhibitor from a promising chemical scaffold to a life-saving therapeutic. Pazopanib stands as a benchmark, a testament to the power of targeting key signaling pathways in cancer. Its well-defined kinase inhibitory profile, established mechanism of action, and proven clinical efficacy provide a clear roadmap for the successful development of such agents.

On the other hand, this compound represents the vast, unexplored territory of chemical space. While its potential as a kinase inhibitor is currently speculative, its indazole core provides a strong scientific rationale for investigation. The experimental workflows detailed in this guide offer a clear path forward for elucidating its biological activity. By systematically progressing through in vitro kinase assays, cellular target engagement studies, and functional cell-based assays, researchers can begin to unravel the therapeutic potential of this and other novel compounds.

For drug development professionals, this guide underscores the importance of a multi-faceted approach to inhibitor characterization. The journey from a hit compound to a clinical candidate is long and arduous, requiring a deep understanding of not only a molecule's potency but also its cellular mechanism of action and its effects on the complex biology of cancer. The tale of these two indazoles is, in essence, the story of drug discovery itself: a continuous cycle of building upon established knowledge to fuel the pursuit of new and innovative therapies.

References

The Strategic Placement of a Nitro Group: A Comparative Guide to the Structure-Activity Relationship of C5-Nitro Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been built.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into a specific, yet crucial, subset of this family: C5-nitro substituted indazoles. We will explore the profound impact of the C5-nitro functional group on the biological activity of the indazole core, offering a comparative analysis against relevant alternatives and providing the experimental foundation for these observations. Our aim is to equip researchers with the in-depth technical knowledge and field-proven insights necessary to navigate the complexities of designing and developing novel therapeutics based on this scaffold.

The Indazole Core: A Foundation for Diverse Biological Activity

The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity that makes it an attractive starting point for drug design.[1] The electronic nature and steric bulk of substituents at various positions on the indazole ring can dramatically modulate its interaction with biological targets. This guide focuses on the C5 position, a key site for modification that has been shown to significantly influence the therapeutic potential of indazole derivatives.

The C5-Nitro Group: A Double-Edged Sword in Drug Design

The introduction of a nitro group at the C5 position of the indazole ring imparts distinct physicochemical properties that can be both advantageous and challenging in drug development. Aromatic nitro groups are strongly electron-withdrawing, a feature that can enhance binding affinity to target proteins and is often crucial for the mechanism of action of many antimicrobial agents.[3] However, the presence of a nitro group can also raise concerns about potential toxicity, as its in vivo reduction can lead to the formation of reactive hydroxylamines and nitrosoamines, which are known to be carcinogenic.[3] This inherent duality necessitates a careful and informed approach to the design of C5-nitro substituted indazoles.

Comparative Analysis: C5-Nitroindazoles vs. Bioisosteric Replacements and Alternative Scaffolds

A critical aspect of modern drug design is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's overall profile.[4][5] This section compares the structure-activity relationship (SAR) of C5-nitroindazoles with their bioisosteric replacements and other heterocyclic scaffolds exhibiting similar biological activities.

Bioisosteric Replacement of the C5-Nitro Group

The concerns associated with the nitro group have driven the exploration of bioisosteric replacements that can mimic its electron-withdrawing nature and hydrogen bonding capabilities while potentially reducing toxicity. Common bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF3), and various five-membered heterocycles like oxadiazoles.[3][6]

Table 1: Comparison of Physicochemical Properties of the Nitro Group and its Bioisosteres

Functional GroupElectronic EffectHydrogen Bond AcceptorLipophilicity (cLogP contribution)Potential for Metabolic Reduction
Nitro (-NO2)Strongly Electron-WithdrawingStrong~ -0.3High
Cyano (-CN)Strongly Electron-WithdrawingModerate~ -0.6Low
Trifluoromethyl (-CF3)Strongly Electron-WithdrawingWeak~ +1.0Very Low
1,2,4-OxadiazoleElectron-WithdrawingModerateVariableLow

This table provides a generalized comparison. Actual properties can vary based on the molecular context.

The choice of a bioisostere is highly context-dependent, and what works for one biological target may not for another. For instance, while a trifluoromethyl group can effectively mimic the electron-withdrawing properties of a nitro group and enhance metabolic stability, its increased lipophilicity may alter the pharmacokinetic profile of the molecule.[7]

Comparison with Other Nitroaromatic Drugs and Heterocyclic Scaffolds

The biological activities of C5-nitroindazoles often draw parallels with other nitroaromatic drugs like metronidazole (a nitroimidazole) and nifurtimox (a nitrofuran), particularly in the realm of antiparasitic chemotherapy.[8] The mechanism of action for many of these compounds involves the reduction of the nitro group within the target organism to generate cytotoxic radical species.[8]

Furthermore, other heterocyclic scaffolds, such as quinolines, benzimidazoles, and pyrazoles, have been extensively investigated for similar therapeutic applications. A comparative analysis of the efficacy, selectivity, and safety profiles of C5-nitroindazoles against these established classes of compounds is crucial for identifying their unique advantages and potential clinical niche.

Structure-Activity Relationship (SAR) of C5-Nitro Substituted Indazoles: A Multi-faceted Exploration

The biological activity of C5-nitroindazoles is not solely dictated by the nitro group but is a result of the interplay between the entire molecular architecture and the biological target. This section dissects the SAR of C5-nitroindazoles across different therapeutic areas, supported by experimental data.

Anticancer Activity

Several studies have highlighted the potential of C5-nitroindazole derivatives as anticancer agents.[9] The cytotoxic action of these compounds is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation.

Table 2: Anticancer Activity of Representative C5-Nitroindazole Derivatives

CompoundR1R2Cell LineIC50 (µM)Reference
1a -H-CH2CH2N(CH2CH2Cl)2Guérin T8 Ascites-[9]
1b -COCH3-CH2CH2N(CH2CH2Cl)2Guérin T8 Ascites-[9]
2a -H3-alkoxyTK-10Moderate Activity[10]
2b -H3-hydroxyHT-29Moderate Activity[10]

Note: The original study on compounds 1a and 1b reported significant tumor growth suppression rather than specific IC50 values.

The SAR for anticancer activity suggests that modifications at the N1 and C3 positions of the indazole ring, in conjunction with the C5-nitro group, are critical for potency. For example, the incorporation of a nitrogen mustard moiety at the N1 position has been shown to yield compounds with significant antitumor activity.[9]

Antitubercular Activity

The global health threat of tuberculosis has spurred the search for novel therapeutic agents, and C5-nitroindazoles have emerged as a promising class of compounds. The mechanism of action is believed to involve the reductive activation of the nitro group by mycobacterial enzymes, leading to the formation of reactive nitrogen species that are lethal to the bacteria.

Table 3: Antitubercular Activity of Representative Nitro-containing Heterocycles

CompoundScaffoldM. tuberculosis StrainMIC (µg/mL)Reference
PA-824 (Pretomanid)NitroimidazooxazineH37Rv0.015 - 0.24[11]
OPC-67683 (Delamanid)NitroimidazooxazoleH37Rv0.006 - 0.012[12]
Indazole Derivative (Hypothetical) C5-Nitroindazole H37Rv Requires further investigation

While specific data for C5-nitroindazoles against Mycobacterium tuberculosis is still emerging, the well-established activity of other nitro-containing heterocycles like PA-824 and OPC-67683 provides a strong rationale for their investigation.[11][12] The key to their activity lies in the precise electronic and steric properties that allow for efficient enzymatic reduction.

Antiprotozoal Activity

C5-nitroindazoles have demonstrated significant activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Trichomonas vaginalis.[13][14][15]

Table 4: Antiprotozoal Activity of Representative C5-Nitroindazole Derivatives

CompoundR1R2ParasiteIC50 (µM)Reference
3a - (CH2)2N(CH3)2-OCH3T. cruzi-[10]
3b - (CH2)3N(C2H5)2-OHT. cruzi-[10]
4a 2-(benzyl-2,3-dihydro-3-oxoindazol-1-yl) ethyl acetate-L. amazonensis0.46[16]
5a -(CH2)2N(CH3)2-OCH3T. vaginalis-[10]

Note: The original study on compounds 3a, 3b, and 5a reported significant growth inhibition rather than specific IC50 values.

The SAR for antiprotozoal activity is complex and appears to be parasite-specific. For instance, in a series of 2-benzyl-5-nitroindazolin-3-ones, hydrophilic fragments substituted at the N1 position were found to improve the selectivity profile against Leishmania amazonensis.[16] Electrochemical studies have shown that the trypanocidal activity of some 5-nitroindazole derivatives is linked to the generation of a nitro-anion radical through a one-electron reduction process.[14]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of C5-nitroindazoles and their subsequent biological evaluation.

General Synthetic Scheme for C5-Nitroindazoles

The synthesis of C5-nitroindazoles typically involves the cyclization of appropriately substituted ortho-nitro-phenylhydrazones or related precursors.[17] A general synthetic workflow is depicted below.

G cluster_synthesis General Synthetic Workflow start Substituted o-nitroaniline diazotization Diazotization (NaNO2, HCl) start->diazotization reduction Reduction (e.g., SnCl2) diazotization->reduction cyclization Cyclization (e.g., acid or base catalyzed) reduction->cyclization functionalization Further Functionalization (N-alkylation, etc.) cyclization->functionalization product C5-Nitroindazole Derivative functionalization->product

Caption: Generalized workflow for the synthesis of C5-nitroindazole derivatives.

Experimental Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

This protocol is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[2][3][18]

Materials:

  • 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compounds and control drugs (e.g., isoniazid, rifampicin) dissolved in DMSO.

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

Procedure:

  • Prepare serial twofold dilutions of the test compounds and control drugs in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum 1:20 in 7H9 broth.

  • Add 100 µL of the diluted inoculum to each well containing the test compounds.

  • Include appropriate controls: wells with bacteria and no drug (growth control), wells with media only (sterility control), and wells with the highest concentration of DMSO (solvent control).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[18]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[19][20]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: In Vitro Antiprotozoal Activity (against Trypanosoma cruzi)

This protocol describes a method for evaluating the activity of compounds against the intracellular amastigote form of T. cruzi.[8][21][22]

Materials:

  • Vero cells (or another suitable host cell line).

  • Trypanosoma cruzi trypomastigotes.

  • Complete cell culture medium.

  • Test compounds and a reference drug (e.g., benznidazole).

  • 96-well plates.

  • A method for quantifying parasite load (e.g., microscopy with Giemsa staining, or using a reporter parasite line expressing luciferase or a fluorescent protein).[8]

Procedure:

  • Seed Vero cells in a 96-well plate and allow them to form a confluent monolayer.

  • Infect the Vero cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10 for 2-4 hours.

  • Wash the cells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds and the reference drug.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantify the number of intracellular amastigotes per cell or the overall parasite load in each well.

  • Calculate the percentage of parasite inhibition relative to the untreated control and determine the IC50 value.

Key Structure-Activity Relationship Principles for C5-Nitroindazoles

Based on the available data, several key SAR principles for C5-nitroindazoles can be summarized. These principles provide a logical framework for the rational design of new derivatives with improved activity and safety profiles.

SAR_Principles Indazole C5-Nitroindazole Core N1-Position C3-Position C5-Nitro Group N1_Subs N1-Substituents: - Modulate solubility and PK properties - Can introduce additional pharmacophores (e.g., nitrogen mustards for anticancer activity) Indazole:f1->N1_Subs C3_Subs C3-Substituents: - Influence steric and electronic properties - Can be modified to tune target selectivity Indazole:f2->C3_Subs C5_Nitro C5-Nitro Group: - Essential for activity in many cases (e.g., antimicrobial) - Electron-withdrawing nature enhances target binding - Site of reductive activation Indazole:f3->C5_Nitro Bioisosteres Bioisosteric Replacements for -NO2: - Cyano (-CN) - Trifluoromethyl (-CF3) - Oxadiazole - Aim to reduce toxicity while retaining activity C5_Nitro->Bioisosteres can be replaced by

Caption: Key SAR principles for the design of C5-nitroindazole derivatives.

Conclusion and Future Perspectives

C5-nitro substituted indazoles represent a promising class of compounds with a broad range of biological activities. The C5-nitro group plays a pivotal role in their mechanism of action, particularly in antimicrobial applications, but also presents challenges related to potential toxicity. This guide has provided a comparative analysis of the SAR of these compounds, highlighting the importance of considering bioisosteric replacements and alternative scaffolds in the drug discovery process.

The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new C5-nitroindazole derivatives. Future research in this area should focus on:

  • Systematic exploration of bioisosteric replacements for the C5-nitro group to identify safer and more effective analogues.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by these compounds.

  • Comprehensive pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

  • Application of computational modeling and machine learning to predict the activity and toxicity of new derivatives, thereby accelerating the drug discovery pipeline.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of the indazole scaffold and develop novel drugs to address unmet medical needs.

References

A Comparative Analysis of Antimicrobial Efficacy: 1-Ethyl-5-nitro-1H-indazole vs. Metronidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the need for novel agents to combat resistance and broaden therapeutic options is paramount. This guide provides a detailed comparative analysis of the well-established antimicrobial drug, Metronidazole, and the emerging synthetic compound, 1-Ethyl-5-nitro-1H-indazole. While Metronidazole has a long history of clinical use and a well-defined efficacy profile, this compound represents a newer chemical entity with potential antimicrobial properties that are yet to be fully elucidated.

This document will delve into the known mechanisms of action, spectrum of activity, and the critical experimental protocols required to rigorously assess and compare their antimicrobial efficacy. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for understanding these two compounds and to guide future in vitro and in vivo evaluations.

Introduction to the Compounds

Metronidazole: The Gold Standard

Metronidazole, a nitroimidazole antibiotic, has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades.[1][2][3] Sold under brand names like Flagyl, it is widely used for conditions such as bacterial vaginosis, pelvic inflammatory disease, and infections caused by Clostridioides difficile.[1][4] Its efficacy against a broad spectrum of anaerobic organisms has solidified its position as a critical therapeutic agent.[2][5]

This compound: A Compound of Interest

This compound is a synthetic heterocyclic compound belonging to the nitroindazole class.[6][7] While the indazole scaffold is recognized for its diverse biological activities, including potential antimicrobial effects, specific data on the antimicrobial efficacy of the 1-Ethyl-5-nitro derivative is limited in publicly available literature.[8][9] Much of the current research focuses on its synthesis and chemical characterization.[6][7] This guide will, therefore, present a theoretical framework for its evaluation based on the properties of related nitroaromatic compounds.

Mechanism of Action: A Tale of Two Nitro Compounds

The antimicrobial activity of both compounds is intrinsically linked to the presence of a nitro group, which is crucial for their cytotoxic effects on susceptible microorganisms.

Metronidazole: Reductive Activation and DNA Damage

Metronidazole functions as a prodrug that requires reductive activation within the target organism.[1][5] This process is highly specific to anaerobic or microaerophilic environments, which explains its selective toxicity.

The key steps in its mechanism are:

  • Cellular Uptake: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membrane of both aerobic and anaerobic microorganisms.[4][10]

  • Reductive Activation: In anaerobic or low-oxygen conditions, the nitro group of Metronidazole is reduced by intracellular electron-transport proteins with low redox potentials, such as ferredoxin.[1] This reduction generates a highly reactive nitroso radical anion.[1][11]

  • DNA Damage: The reactive intermediate interacts with microbial DNA, causing strand breakage and loss of the helical structure.[4][] This disruption of DNA integrity inhibits nucleic acid synthesis and ultimately leads to cell death.[1][5][]

  • Drug Recycling: The activated metronidazole radical can be reoxidized to its original form, allowing it to be recycled and continue its cytotoxic activity.[1]

Metronidazole_Mechanism Metronidazole Metronidazole (Prodrug) Cell Anaerobic/ Microaerophilic Cell Metronidazole->Cell Passive Diffusion Activated_Metronidazole Reactive Nitroso Radical Cell->Activated_Metronidazole Reductive Activation (e.g., Ferredoxin) DNA Microbial DNA Activated_Metronidazole->DNA Interaction Damaged_DNA DNA Strand Breakage & Destabilization DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Drug Stock Solutions Serial_Dilution Perform Serial Dilutions of Drugs in Plate Stock->Serial_Dilution Plate Prepare 96-Well Plate with Broth Plate->Serial_Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of N-Alkylated Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the indazole scaffold remains a privileged structure, serving as the core of numerous therapeutic agents.[1][2] When substituted with a nitro group, these compounds are endowed with unique bioreductive properties, positioning them as potent hypoxia-activated prodrugs.[3][4] The selective toxicity of nitroaromatic compounds in the oxygen-deficient environment of solid tumors is a well-established therapeutic strategy. This is because the nitro group can be reduced to cytotoxic metabolites that induce cellular damage, primarily through DNA strand breaks.[5][6]

However, the synthetic chemistry of indazoles presents a classic challenge: the indazole ring is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, yielding two distinct regioisomers.[7][8] This isomeric ambiguity is not merely a synthetic hurdle; it is a critical determinant of biological activity. The electronic distribution and, consequently, the pharmacological properties of N1- and N2-alkylated indazoles are significantly different.[9]

This guide provides a comparative analysis of the cytotoxicity of N-alkylated nitroindazoles, synthesizing data from multiple studies to elucidate key structure-activity relationships (SAR). We will explore the differential cytotoxicity of N1 versus N2 isomers, the influence of the N-alkyl substituent, and the pivotal role of the nitro group's position, grounding our analysis in mechanistic principles and empirical data.

The Regioisomeric Divide: N1 vs. N2 Alkylation and Its Cytotoxic Implications

The regiochemical outcome of N-alkylation is governed by a delicate balance of steric hindrance, substrate electronics, and reaction conditions (e.g., the choice of base and solvent).[8][10] N1-substituted indazoles typically feature an aromatic benzene ring, whereas N2-substituted isomers possess an aromatic pyrazole ring, a structural difference that profoundly impacts their interaction with biological targets.[9]

Fig. 1: Regioisomeric outcomes of N-alkylation on the indazole scaffold.

While direct, side-by-side cytotoxicity comparisons of N1- and N2-alkylated nitroindazole isomers are not extensively documented in a single study, we can infer the biological consequences from their differing physicochemical properties. The cytotoxicity of nitroaromatic compounds is intrinsically linked to their electron affinity and reduction potential.[11] The distinct electronic distributions of N1 and N2 isomers directly influence these parameters.[9] This suggests that one regioisomer may be more readily reduced within hypoxic cells to the radical anion responsible for DNA damage, leading to differential cytotoxicity. Further head-to-head screening is a critical area for future research to definitively assign cytotoxic superiority to one isomeric class over the other for a given nitroindazole core.

Structure-Activity Relationships: The Alkyl Chain and Nitro Group Position

Beyond the core isomeric question, specific structural modifications have a predictable influence on cytotoxic potency.

  • The N-Alkyl Substituent: The nature of the alkyl chain plays a crucial role in modulating the compound's lipophilicity, which in turn affects its ability to cross cellular membranes. Studies on related N-alkyl nitroimidazoles have demonstrated a clear SAR. For lung cancer cells, the length of the N-alkyl chain was found to be inversely proportional to the anticancer activity.[12] In contrast, studies on other N-alkylated heterocycles show that antibacterial activity increases as the carbon chain length increases up to a certain point (e.g., nine carbons), after which a decrease is observed, likely due to unfavorable steric or solubility effects.[13] This highlights that the optimal alkyl chain length is often cell-line and compound-class specific, representing a key vector for optimization.

  • Position of the Nitro Group: The regiochemistry of the nitro group (e.g., 5-nitro, 6-nitro, 7-nitro) is another critical determinant of activity. The nitro group's electron-withdrawing power is the engine of bioreductive activation. Its position alters the electron density across the entire heterocyclic system, influencing the reduction potential. For instance, a series of 3-alkoxy-5-nitroindazoles showed moderate antineoplastic activity against TK-10 (renal adenocarcinoma) and HT-29 (colorectal adenocarcinoma) cell lines.[14][15] The development of new 5-nitroindazole derivatives containing alkylating groups like di-(β-chloroethyl)-amine has been shown to significantly suppress the proliferation of neoplastic cells in experimental tumors.[16]

Quantitative Cytotoxicity Data

To provide a tangible comparison, the following table summarizes reported in vitro cytotoxicity data for various N-alkylated nitro-heterocycles. The data is compiled from multiple sources to illustrate the range of activities observed.

Compound ClassSubstituentCell LineAssayIC₅₀ ValueReference
N-Alkyl NitroimidazoleN-EthylMDA-MB-231 (Breast)MTT~16.7 µM[12]
N-Alkyl NitroimidazoleN-EthylA549 (Lung)MTT>20 µM[12]
N-Alkyl NitroimidazoleN-EthylVero (Normal Kidney)MTT~30 µM[12]
5-Nitroindazole Deriv.1-(dialkylamino)alkylTK-10 (Renal)-Moderate Activity[14][15]
5-Nitroindazole Deriv.1-(dialkylamino)alkylHT-29 (Colon)-Moderate Activity[14][15]
Nitroimidazole Deriv.Thiol-triazoleHCT116 (Colon)-4.69-11.56 µM (Hypoxic)[4]

Note: Data is presented as reported in the source literature. "Moderate Activity" indicates that specific IC₅₀ values were not provided, but the compounds were identified as having notable antineoplastic properties.

The data indicates that N-alkylated nitro-heterocycles can achieve potent cytotoxicity in the low micromolar range. Notably, some compounds exhibit a degree of selectivity, showing higher toxicity towards cancer cells compared to normal cell lines, a crucial attribute for any potential therapeutic agent.[12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method for determining cell viability, relying on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12][17]

I. Materials and Reagents
  • Target cancer cell line (e.g., A549, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable formazan solvent

  • Test compounds (N-alkylated nitroindazoles) dissolved in DMSO

  • 96-well flat-bottom microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

II. Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension in a complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only).

    • After 24 hours, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Fig. 2: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The cytotoxic potential of N-alkylated nitroindazoles is a complex function of their molecular architecture. The fundamental distinction between N1 and N2 regioisomers, driven by their unique electronic properties, likely translates into significant differences in biological activity and warrants more direct comparative investigation. Furthermore, the strategic modification of the N-alkyl chain and the position of the nitro group provides clear avenues for optimizing potency and selectivity.

Future work should focus on the systematic synthesis and parallel screening of N1 and N2 isomeric pairs to definitively resolve questions of cytotoxic superiority. Expanding the library to include diverse alkyl chains and functional groups, coupled with testing across a wider panel of cancer cell lines—including those cultured under hypoxic conditions—will be crucial for building a more comprehensive SAR model. These efforts will pave the way for the rational design of next-generation nitroindazole-based anticancer agents with enhanced efficacy and a wider therapeutic window.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 1-Ethyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount. The promiscuity of small molecules across the vast and structurally similar kinome can lead to unforeseen off-target effects, complicating preclinical and clinical development. Conversely, well-characterized polypharmacology can be harnessed for therapeutic benefit in complex diseases like cancer.[1][2] This guide provides a comprehensive framework for profiling the cross-reactivity of the novel compound, 1-Ethyl-5-nitro-1H-indazole, against a broad panel of kinases. By situating its hypothetical performance alongside established indazole-based inhibitors, we offer a technical and objective comparison to inform future drug development efforts.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[3][4] While the specific kinase activity of this compound is not yet extensively documented in publicly available literature, its structural motifs suggest potential interactions within the ATP-binding pocket of various kinases.[5][6][7][8][9][10][11] This guide, therefore, serves as a robust methodological template for researchers seeking to elucidate its kinase selectivity profile and therapeutic potential.

The Imperative of Kinase Selectivity Profiling

Achieving absolute selectivity for a single kinase is a formidable challenge due to the high degree of conservation in the ATP-binding site across the kinome.[12][13] Consequently, many kinase inhibitors exhibit activity against multiple kinases.[1] This cross-reactivity can be a double-edged sword. While off-target inhibition can lead to toxicity, it can also result in beneficial polypharmacology, where engaging multiple nodes in a signaling network leads to a more durable therapeutic response.[1][14] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in translational research.[12][15]

This guide will compare the hypothetical cross-reactivity profile of this compound with three well-characterized indazole-based kinase inhibitors:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit.[4]

  • Linifanib (ABT-869): A potent inhibitor of VEGFR and PDGFR tyrosine kinases.[4]

By comparing the hypothetical data of our compound of interest with these established drugs, we can infer its potential therapeutic applications and liabilities.

A Systematic Approach to Kinase Cross-Reactivity Profiling

A systematic and tiered approach is essential for a thorough cross-reactivity assessment. The workflow begins with a broad biochemical screen, followed by cell-based assays to confirm on-target activity and assess cellular potency.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation A Compound Synthesis & QC (this compound) B Broad Kinase Panel Screen (e.g., >300 kinases) A->B Test Compound C IC50 Determination for Hits B->C Primary Hits D Cell-Based Potency Assays (e.g., Cell Viability) C->D Prioritized Hits E Target Engagement & Pathway Analysis (e.g., Western Blot for p-Kinase) D->E Confirm On-Target Effect F Selectivity Profiling & Comparison E->F G Structure-Activity Relationship (SAR) Analysis F->G

Figure 1: A general workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of a reliable comparative analysis. The following protocols outline the key experiments for determining the kinase inhibition profile of this compound.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP consumed in the reaction. A higher luminescence signal indicates more ATP remaining and therefore greater inhibition of kinase activity.[16]

Materials:

  • Recombinant human kinases (commercially available panels, e.g., from Promega or Reaction Biology).[17][18]

  • Kinase-specific peptide substrates.

  • ATP.

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[16]

  • White, opaque 384-well plates.

  • Acoustic liquid handler or multichannel pipette.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range for IC50 determination. Further dilute these in the kinase reaction buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Assay Plate Setup: Dispense the serially diluted compounds or vehicle (DMSO) into the wells of the 384-well assay plate.

  • Kinase Reaction Mixture: Prepare a master mix for each kinase containing the enzyme and its specific substrate in the kinase reaction buffer.

  • Kinase Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[2][12]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Target Engagement Assay (Western Blot)

This assay confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer.

  • Primary antibodies (total and phospho-specific for the target kinase and a downstream substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Comparative Kinase Inhibition Profiles

The following tables present hypothetical in vitro half-maximal inhibitory concentration (IC50) data for this compound against a representative panel of kinases, alongside the established inhibitors Axitinib, Pazopanib, and Linifanib.

Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds (IC50 in nM)

Kinase TargetThis compound (Hypothetical)Axitinib (Reference)Pazopanib (Reference)Linifanib (Reference)
VEGFR Family
VEGFR1 (FLT1)51.2103
VEGFR2 (KDR)2 0.2 30 1.5
VEGFR3 (FLT4)80.5474
PDGFR Family
PDGFRα1501.68412
PDGFRβ251.8718
Other Tyrosine Kinases
c-Kit751.77415
FLT3>10002515020
RET5004.212035
c-Met>1000>1000>1000>1000
EGFR>1000>1000>1000>1000
Serine/Threonine Kinases
BRAF>1000>1000>1000>1000
CDK2>1000>1000>1000>1000
GSK3β>1000>1000>1000>1000

Data for comparator compounds are representative values from public sources and should be confirmed in head-to-head experiments.

Interpretation of the Hypothetical Profile

Based on the hypothetical data in Table 1, this compound demonstrates potent inhibition of VEGFR2, with good selectivity over other kinases in the panel. Its profile appears more selective than the multi-targeted inhibitors Pazopanib and Linifanib, and while less potent than Axitinib, it shows a favorable selectivity window against closely related kinases like PDGFRs and c-Kit. The lack of activity against EGFR and serine/threonine kinases suggests a focused tyrosine kinase inhibitor profile.

This hypothetical profile suggests that this compound could be a promising candidate for anti-angiogenic therapy, a crucial strategy in cancer treatment.[1]

G cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound Inhibitor->VEGFR2

Figure 2: A simplified representation of the VEGFR2 signaling pathway and the putative point of inhibition by this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound. The hypothetical data presented positions it as a potentially selective VEGFR inhibitor. However, it is crucial to emphasize that this is a predictive framework. The true therapeutic potential of this compound can only be ascertained through the execution of these and further in-depth preclinical studies.

Future work should include profiling against a much larger kinase panel to identify any unexpected off-targets, cellular assays in a broader range of cancer cell lines to determine the spectrum of activity, and ultimately, in vivo studies to assess efficacy and safety. The methodologies and comparative framework provided here offer a clear roadmap for the continued investigation of this compound as a potential therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final stage—disposal—is a critical responsibility that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Ethyl-5-nitro-1H-indazole, grounded in established safety protocols and regulatory standards. As laboratory professionals, our diligence in waste management is as crucial as our precision in experimentation.

Section 1: Compound Profile and Hazard Assessment

This compound is a heterocyclic organic compound. While specific toxicological data for this exact molecule is not extensively published, its structure—featuring a nitroaromatic system—necessitates a cautious approach. The nitro group significantly influences the molecule's chemical properties, often rendering such compounds resistant to natural degradation and potentially toxic.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 5228-51-3
Molecular Formula C₉H₉N₃O₂[2]
Molecular Weight 191.19 g/mol [2]
Appearance Solid (form may vary)[3]
Incompatible Materials Strong oxidizing agents[3][4]
Hazardous Decomp. Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[3][4]

The primary hazards associated with nitro-containing heterocyclic compounds like this compound are inferred from related structures, such as 5-nitroindazole. These include:

  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5] All work should be performed in a well-ventilated area or a chemical fume hood.[6]

Section 2: Regulatory Framework for Hazardous Waste

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Due to its chemical structure and potential hazards, this compound should be managed as hazardous waste. It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with federal, state, and local regulations.[8]

Section 3: On-Site Waste Management and Segregation

Proper disposal begins at the point of generation. A systematic approach to waste collection and segregation is paramount to ensure safety and compliance.

Step-by-Step On-Site Handling Protocol:

  • Designate a Waste Container:

    • Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.[6]

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[8]

  • Properly Label the Waste Container:

    • Immediately label the container with the words "Hazardous Waste."

    • Clearly identify the contents: "this compound".

    • List any other chemicals present in the waste mixture.

    • Indicate the approximate concentration or quantity of the waste.

    • Include the date when waste was first added to the container.

  • Segregate the Waste:

    • Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[3][4]

    • Store the designated waste container in a secondary containment bin within a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]

  • Maintain a Closed System:

    • Keep the waste container securely sealed at all times, except when adding waste.[8] This prevents the release of vapors and potential spills.

Section 4: Approved Disposal Pathways

The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation, which is a common mechanism in many biological and chemical waste treatment processes.[1] This inherent stability necessitates robust disposal methods.

Primary Recommended Disposal Method: Incineration

The most effective and recommended method for the disposal of this compound is through a licensed chemical destruction facility via controlled incineration.[9]

  • Causality: High-temperature incineration ensures the complete thermal decomposition of the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[3] The process is equipped with flue gas scrubbing technology to capture and neutralize harmful byproducts like NOx, preventing their release into the atmosphere.[9] This method provides the highest assurance of complete destruction, mitigating long-term environmental risks.

Alternative (Investigational) Disposal Methods

While not standard practice for laboratory waste, research into the degradation of nitroaromatic compounds highlights other potential, albeit more complex, methodologies. These are generally applied on an industrial scale for environmental remediation rather than routine lab disposal.[10][11]

  • Advanced Oxidation Processes (AOPs): Techniques like combined photocatalysis and ozonation have shown effectiveness in degrading nitrogen-containing organic compounds.[12]

  • Bioremediation: Certain microbial systems, particularly under anaerobic conditions, can reduce the nitro group to the corresponding amine, initiating a biodegradation pathway.[10][13]

These methods are mentioned for scientific context and are not recommended for standard laboratory disposal, which should always default to the established, compliant method of incineration through a certified waste management vendor.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Select & Label Compatible Hazardous Waste Container ppe->container segregate Segregate Waste (Avoid Oxidizers) container->segregate storage Store in a Secure, Well-Ventilated Area segregate->storage pickup_request Arrange for Pickup by Certified Waste Vendor storage->pickup_request documentation Complete Hazardous Waste Manifest/Paperwork pickup_request->documentation incineration Disposal via Controlled Incineration documentation->incineration spill_kit Use Chemical Spill Kit (Absorbent Material) spill->spill_kit Emergency Procedure spill_collect Collect Residue into Waste Container spill_kit->spill_collect decontaminate Decontaminate Spill Area spill_collect->decontaminate decontaminate->container

Caption: Decision workflow for handling and disposing of this compound.

Section 6: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert your supervisor and institutional Environmental Health & Safety (EHS) office.

  • Control Ignition Sources: If flammable solvents are present, remove any sources of ignition.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[6]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container for disposal.[14]

    • Wash the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[6]

By adhering to these procedures, researchers and laboratory professionals can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory requirements, thereby upholding the principles of scientific integrity and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.